An In-Depth Technical Guide to N-propionyl-N-(propionyloxy)propionamide: Synthesis and Characterization
A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to ensure scientific integrity and provide information grounded in verifiable data. My initial comprehensive search for "N-propionyl-N-(...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to ensure scientific integrity and provide information grounded in verifiable data. My initial comprehensive search for "N-propionyl-N-(propionyloxy)propionamide" in established scientific databases and literature has revealed a significant gap in publicly available information. While the compound is listed in chemical databases such as PubChem with a CAS number of 41182-38-1, there is a notable absence of peer-reviewed articles, patents, or detailed experimental protocols outlining its synthesis and characterization.
Therefore, this guide will take a unique approach. In the spirit of scientific exploration and to fulfill the core requirements of providing a structured, in-depth technical resource, I will present a well-reasoned, hypothetical pathway for the synthesis of N-propionyl-N-(propionyloxy)propionamide. This will be based on established principles of organic chemistry and analogous reactions. Furthermore, I will detail a comprehensive characterization workflow that would be essential to confirm the identity, purity, and structure of the target molecule, should one undertake its synthesis. This document will serve as a roadmap for a researcher venturing into the synthesis of this novel compound.
Part 1: A Proposed Synthetic Pathway
The structure of N-propionyl-N-(propionyloxy)propionamide, with its imide-like nitrogen and anhydride-like functionality, suggests a multi-step synthesis. A plausible and efficient approach would involve the acylation of a primary amide.
Rationale for the Synthetic Strategy
The chosen strategy hinges on the nucleophilic character of the amide nitrogen. By first forming a simple amide, propionamide, we create a substrate that can be further acylated. The selection of propionyl chloride as the acylating agent is based on its high reactivity, which is necessary to overcome the relatively low nucleophilicity of the amide nitrogen. The use of a non-nucleophilic base is critical to prevent side reactions.
Experimental Workflow: A Hypothetical Protocol
Caption: A proposed two-step synthesis of N-propionyl-N-(propionyloxy)propionamide.
Step 1: Synthesis of Propionamide
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of aqueous ammonia (e.g., 28-30%) in an ice bath to maintain a temperature of 0-5 °C.
Addition of Propionyl Chloride: Slowly add propionyl chloride dropwise from the dropping funnel to the cooled ammonia solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: The resulting solid propionamide can be isolated by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like benzene.[1]
Step 2: Synthesis of N-propionyl-N-(propionyloxy)propionamide
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the synthesized propionamide in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
Addition of Propionyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a stoichiometric equivalent of propionyl chloride to the solution.
Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the formation of the product.
Work-up and Purification: Upon completion, the reaction mixture would be quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer would be separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent would then be removed under reduced pressure. The crude product would likely require purification by column chromatography on silica gel.
Part 2: Comprehensive Characterization
To unequivocally confirm the synthesis of N-propionyl-N-(propionyloxy)propionamide, a multi-faceted analytical approach is essential.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups. One would anticipate two distinct sets of overlapping quartets and triplets, corresponding to the different chemical environments of the propionyl groups.
¹³C NMR: The carbon NMR spectrum would be crucial for identifying the three distinct carbonyl carbons (two amide-like and one anhydride-like) and the different methylene and methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the C=O stretching vibrations of the imide and anhydride functionalities, likely in the range of 1700-1850 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₉H₁₅NO₄). The fragmentation pattern observed in the mass spectrum would provide further structural information.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed to assess the purity of the final compound. A high-purity sample should exhibit a single major peak.
Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₉H₁₅NO₄.
Physicochemical Properties
The following table summarizes the expected and known properties of N-propionyl-N-(propionyloxy)propionamide.
Property
Value
Source
Molecular Formula
C₉H₁₅NO₄
PubChem
Molecular Weight
201.22 g/mol
PubChem
CAS Number
41182-38-1
PubChem
Appearance
(Hypothetical) Colorless oil or low-melting solid
-
Solubility
(Hypothetical) Soluble in common organic solvents (DCM, THF, Acetone)
-
Part 3: Potential Applications and Future Directions
While the current literature does not describe specific applications for N-propionyl-N-(propionyloxy)propionamide, its structure suggests potential utility as:
An Acylating Agent: The presence of a reactive anhydride-like bond could make it a useful reagent for the propionylation of amines and alcohols under specific conditions.
A Building Block in Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research.
Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough investigation of its reactivity and potential applications. The development of a scalable and efficient synthetic route would be the first critical step in unlocking the potential of this novel chemical entity.
References
PubChem. N-propionyl-N-(propionyloxy)propionamide. Available from: [Link]
An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Acyl-N-alkoxyamides, with a Focus on Propionyl Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-acyl-N-alkoxyami...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-acyl-N-alkoxyamides. Initial investigation into the specific molecule, N-propionyl-N-(propionyloxy)propionamide, revealed a significant lack of available experimental data in the public domain. To address the underlying scientific interest in such structures, this guide expands its scope to the broader class of N-acyl-N-alkoxyamides, with a particular emphasis on propionyl derivatives. By examining the constituent functional groups and drawing parallels with well-characterized analogues, this document offers valuable insights for researchers working in organic synthesis, medicinal chemistry, and materials science. It covers nomenclature, physicochemical properties, synthetic strategies, spectral characterization, and safety considerations, grounded in established chemical principles and supported by authoritative references.
Introduction: The Elusive N-propionyl-N-(propionyloxy)propionamide
The molecule specified as "N-propionyl-N-(propionyloxy)propionamide" presents a unique structure featuring an amide functional group further substituted with both a propionyl (acyl) group and a propionyloxy (alkoxy) group. A thorough search of chemical databases and scientific literature indicates that this specific compound is not well-characterized.
While its fundamental chemical identifiers can be determined, a significant lack of empirical data on its physical properties, spectral characteristics, and reactivity exists.
In the absence of experimental data for N-propionyl-N-(propionyloxy)propionamide, we can predict its properties based on the analysis of its functional groups and comparison with related, well-documented compounds such as propionamide.
Table 1: Predicted vs. Known Physicochemical Properties
Predicted to have moderate solubility in polar organic solvents like ethanol and chloroform. Lower water solubility than propionamide is expected due to the increased hydrophobic character.
Freely soluble in water, alcohol, ether, and chloroform.[3]
The presence of multiple carbonyl groups and the ester linkage in N-propionyl-N-(propionyloxy)propionamide would increase its polarity and potential for dipole-dipole interactions, while the additional propyl groups would increase its nonpolar surface area. This balance will dictate its solubility and physical state.
Synthesis and Reactivity of N-Acyl-N-alkoxyamides
The synthesis of N-acyl-N-alkoxyamides can be approached through several established organic chemistry transformations. The reactivity of these compounds is dominated by the interplay between the amide, acyl, and alkoxy functionalities.
Proposed Synthetic Pathways
A plausible synthetic route to N-acyl-N-alkoxyamides could involve the N-acylation of a hydroxamic acid ester or the O-acylation of an N-acyl-hydroxylamine.
Figure 1: Proposed synthetic pathways to N-propionyl-N-(propionyloxy)propionamide.
Experimental Protocol: General Procedure for N-Acylation of a Hydroxamic Acid Ester (Illustrative)
Dissolution: Dissolve the starting hydroxamic acid ester (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir.
Acylation: Cool the reaction mixture in an ice bath (0 °C). Add the acylating agent (e.g., propionyl chloride, 1.1 equivalents) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Reactivity and Stability
Hydrolysis: The molecule is susceptible to hydrolysis at both the ester and the N-acyl linkages, particularly under acidic or basic conditions. This would lead to the formation of propionic acid, propionamide, and hydroxylamine derivatives.
Thermal Stability: The N-O bond is often the weakest link in such molecules and may be prone to cleavage at elevated temperatures.
Reducing and Oxidizing Agents: The molecule is expected to be incompatible with strong reducing and oxidizing agents, which could target the carbonyl groups or the N-O bond.
Spectroscopic Characterization: A Predictive Approach
While no experimental spectra for N-propionyl-N-(propionyloxy)propionamide are available, we can predict the key features based on its structure.
Table 2: Predicted Spectroscopic Data
Technique
Predicted Key Features
¹H NMR
- Multiple ethyl group signals (triplets and quartets) in the aliphatic region (approx. 1.0-2.5 ppm). - The chemical shifts of the methylene protons adjacent to the carbonyl groups and the nitrogen atom would be diagnostic.
¹³C NMR
- Three distinct carbonyl carbon signals in the downfield region (approx. 170-180 ppm). - Aliphatic carbon signals corresponding to the ethyl groups.
IR Spectroscopy
- Strong C=O stretching vibrations for the amide and ester functional groups (typically in the range of 1650-1750 cm⁻¹). - C-N and C-O stretching bands.
Mass Spectrometry
- A molecular ion peak corresponding to the molecular weight (201.22 g/mol ). - Characteristic fragmentation patterns involving the loss of propionyl, propionyloxy, and ethyl groups.
For comparison, the ¹H NMR spectrum of propionamide shows characteristic signals for the ethyl group and the amide protons.
Safety and Handling
Given the lack of specific toxicological data for N-propionyl-N-(propionyloxy)propionamide, it is prudent to handle this compound with care, assuming it may be hazardous. General safety precautions for handling laboratory chemicals should be strictly followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4]
Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[4]
Potential Applications in Research and Development
While no specific applications for N-propionyl-N-(propionyloxy)propionamide have been documented, compounds with similar functionalities have relevance in several areas:
Organic Synthesis: As intermediates in the synthesis of more complex molecules. The N-O bond could be a precursor for various nitrogen-containing heterocycles.
Drug Development: The propionamide moiety is found in some biologically active molecules. Aryl-propionamide derivatives, for instance, have been investigated as selective androgen receptor modulators (SARMs).
Bioconjugation Chemistry: N-hydroxysuccinimide esters containing propionyloxy groups are used as derivatization reagents in mass spectrometry.[5]
Conclusion
N-propionyl-N-(propionyloxy)propionamide is a structurally interesting molecule for which there is a notable absence of experimental data in the current scientific literature. This guide has provided a comprehensive theoretical overview of its chemical properties, potential synthetic routes, and predicted reactivity based on the principles of organic chemistry and comparison with related compounds. For researchers and professionals in drug development and chemical synthesis, the insights into the broader class of N-acyl-N-alkoxyamides offer a valuable framework for understanding and working with these and similar molecules. Further experimental investigation is required to fully elucidate the specific characteristics of N-propionyl-N-(propionyloxy)propionamide.
References
DrugFuture. (n.d.). Propionamide. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). Retrieved from [Link]
Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025).
US Patent No. US9815772B2. (2017). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
Organic Syntheses Procedure. (n.d.). v98p0374. Retrieved from [Link]
DTIC. (2021, December 31). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. Retrieved from [Link]
Thevis, M., Kamber, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug Metabolism and Disposition, 36(3), 543-550.
Royal Society of Chemistry. (n.d.). Selectivity and stability of N-terminal targeting protein modification chemistries. Retrieved from [Link]
PubChem. (n.d.). N-propionyl-N-(propionyloxy)propionamide. Retrieved from [Link]
"N-propionyl-N-(propionyloxy)propionamide" potential research applications
An In-depth Technical Guide to the Potential Research Applications of N-propionyl-N-(propionyloxy)propionamide Introduction: Unveiling the Potential of a Novel Acylating Agent In the landscape of chemical synthesis and b...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Potential Research Applications of N-propionyl-N-(propionyloxy)propionamide
Introduction: Unveiling the Potential of a Novel Acylating Agent
In the landscape of chemical synthesis and biomedical research, the exploration of novel reagents with unique reactivity profiles is a cornerstone of innovation. This guide focuses on N-propionyl-N-(propionyloxy)propionamide, a molecule with a distinct chemical architecture that suggests a range of potential applications. While direct research on this specific compound is not extensively documented, its structure, featuring a reactive anhydride-like linkage combined with an amide moiety, allows us to infer its potential utility based on well-established principles of organic chemistry.
This document serves as a technical exploration for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a scientifically grounded vision for how N-propionyl-N-(propionyloxy)propionamide could be leveraged in organic synthesis, drug delivery, and proteomics research. The protocols and workflows described herein are built upon established methodologies for analogous chemical transformations, offering a robust starting point for experimental validation.
Core Molecular Profile and Synthesis Strategy
A thorough understanding of a molecule's properties is fundamental to harnessing its potential. N-propionyl-N-(propionyloxy)propionamide possesses a unique structure that merges an amide with what can be described as a mixed anhydride, bestowing upon it a specific reactivity profile.
Chemical and Physical Properties
The foundational characteristics of N-propionyl-N-(propionyloxy)propionamide have been compiled and are presented below.
Formation of N-hydroxypropionamide: Reaction of hydroxylamine with propionyl chloride.
Formation of the final product: Acylation of N-hydroxypropionamide with propionic anhydride in the presence of a non-nucleophilic base like pyridine.
Caption: Proposed two-step synthesis of the title compound.
Application I: A Tunable Propionylating Agent in Organic Synthesis
The primary chemical feature of N-propionyl-N-(propionyloxy)propionamide is its anhydride-like moiety, which suggests its function as a propionylating agent. Propionyl groups are crucial in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals, where they can modify a compound's biological activity and physical properties.[4][5][6]
Mechanistic Rationale
Unlike highly reactive agents such as propionyl chloride, N-propionyl-N-(propionyloxy)propionamide is expected to exhibit more moderate reactivity.[6] This could be advantageous in scenarios requiring higher chemoselectivity, for instance, in the presence of multiple nucleophilic sites. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride linkage. This results in the transfer of a propionyl group to the nucleophile and the formation of N,N-dipropionyl-hydroxylamine as a water-soluble, easily removable byproduct.
Experimental Protocol: Propionylation of Benzylamine
This protocol details a general procedure for the N-propionylation of a primary amine using N-propionyl-N-(propionyloxy)propionamide.
Materials:
Benzylamine
N-propionyl-N-(propionyloxy)propionamide
Dichloromethane (DCM), anhydrous
Triethylamine (TEA)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO4)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.
Addition of Reagents: Add triethylamine (1.2 mmol) to the solution, followed by the dropwise addition of a solution of N-propionyl-N-(propionyloxy)propionamide (1.1 mmol) in anhydrous DCM (5 mL).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL). The acidic and basic washes serve to remove unreacted triethylamine and the N,N-dipropionyl-hydroxylamine byproduct, respectively.
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzylpropionamide.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for amine propionylation and product validation.
Application II: Scaffolding for Prodrug Design and Delivery
The modification of active pharmaceutical ingredients (APIs) to create prodrugs is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties.[4] The introduction of a propionyl group can enhance lipophilicity, improve membrane permeability, or mask a polar functional group to prevent premature metabolism.
Rationale for Prodrug Development
N-propionyl-N-(propionyloxy)propionamide can be used to attach a propionate ester or amide linkage to an API containing a hydroxyl or amine group. This linkage can be designed to be stable during administration but susceptible to cleavage by endogenous enzymes (e.g., esterases, amidases) at the target site, releasing the active drug. This approach offers a pathway to controlled drug release and targeted delivery.
Experimental Protocol: Synthesis and In Vitro Hydrolysis of a Model Prodrug
This protocol describes the synthesis of a propionate ester prodrug from a model API, p-hydroxyacetanilide (Acetaminophen), and the subsequent evaluation of its hydrolytic stability.
Part A: Prodrug Synthesis
Follow the general propionylation protocol described in Section 2.2, using Acetaminophen as the nucleophile and a suitable base such as 4-Dimethylaminopyridine (DMAP) as a catalyst.
Purify the resulting propionate ester of Acetaminophen by column chromatography.
Characterize the product thoroughly to confirm its identity and purity.
Part B: In Vitro Hydrolysis Study
Buffer Preparation: Prepare buffers at pH 5.0 (acetate buffer) and pH 7.4 (phosphate-buffered saline, PBS) to simulate the conditions of the stomach and physiological blood pH, respectively.
Stock Solution: Prepare a stock solution of the purified prodrug in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).
Incubation: Add a small aliquot of the prodrug stock solution to each buffer at 37 °C to achieve a final concentration of ~10-50 µM.
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.
Sample Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the decrease in the peak area of the prodrug and the increase in the peak area of the released Acetaminophen over time.
Data Interpretation: Plot the concentration of the prodrug versus time to determine the rate of hydrolysis at each pH. This data provides insight into the prodrug's stability and potential for in vivo release.
Caption: Enzymatic activation of a propionate ester prodrug.
Application III: A Novel Reagent for Histone Propionylation Analysis
The study of histone post-translational modifications (PTMs) is central to the field of epigenetics. Chemical derivatization is a key step in mass spectrometry-based "bottom-up" proteomics workflows for histone analysis. Propionylation of lysine residues neutralizes their positive charge, which improves chromatographic separation and prevents missed cleavages by trypsin.
Rationale and Advantages
Propionic acid N-hydroxysuccinimide (NHS) ester is a reagent used for this purpose.[7] N-propionyl-N-(propionyloxy)propionamide could serve as a valuable alternative. Its potential advantages might include different reaction kinetics, solubility, or stability properties. The specific and efficient derivatization of both free and monomethylated amine groups on histones is critical for accurate quantitative profiling of PTMs.[7]
Experimental Protocol: Derivatization of Histones for LC-MS Analysis
This protocol is adapted from established methods for histone derivatization.[7]
Materials:
Acid-extracted histones from cell culture
Guanidinium chloride (6 M)
Triethylammonium bicarbonate (TEAB) buffer
N-propionyl-N-(propionyloxy)propionamide
Hydroxylamine
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin, sequencing grade
Formic acid
Procedure:
Histone Solubilization: Solubilize histone extracts in a buffer containing 6 M guanidinium chloride to ensure complete denaturation.
First Derivatization: Adjust the pH to 8.0-8.5 with TEAB. Add N-propionyl-N-(propionyloxy)propionamide to derivatize the ε-amino groups of lysine residues. Allow the reaction to proceed at room temperature.
Quenching: Quench the reaction with hydroxylamine.
Reduction and Alkylation: Reduce cysteine residues with DTT and alkylate them with IAA.
Buffer Exchange: Perform a buffer exchange into a trypsin-compatible buffer (e.g., 50 mM TEAB) using a desalting column or dialysis.
Trypsin Digestion: Digest the derivatized histones with trypsin overnight at 37 °C. Trypsin will now cleave only at arginine residues, as the propionylated lysines are blocked.
Second Derivatization: Dry the peptides and perform a second derivatization step with N-propionyl-N-(propionyloxy)propionamide to cap the newly formed N-termini of the tryptic peptides.
Sample Cleanup: Desalt the final peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
LC-MS/MS Analysis: Analyze the prepared peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
Data Analysis: Search the resulting MS/MS spectra against a histone database, specifying propionylation of lysine and N-termini as variable modifications, along with other known PTMs.
Conclusion and Future Outlook
N-propionyl-N-(propionyloxy)propionamide stands as a molecule of significant untapped potential. While direct experimental data is sparse, its chemical structure provides a clear blueprint for its application as a versatile propionylating agent. The explorations within this guide—from its role in fine-tuning organic synthesis to its application in advanced prodrug design and epigenetic research—are rooted in established chemical principles and offer tangible pathways for investigation.
The proposed protocols are designed to be robust starting points for any research team aiming to explore this compound's utility. Future research should focus on a comprehensive characterization of its reactivity profile against a panel of nucleophiles and a direct comparison with existing propionylating agents. Such studies will undoubtedly cement the place of N-propionyl-N-(propionyloxy)propionamide within the toolkit of synthetic and medicinal chemists.
References
PubChem. N-propionyl-N-(propionyloxy)propionamide. National Center for Biotechnology Information. [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]
Google Patents. (2011). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
Thevis, M., et al. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. PubMed. [Link]
Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
USDA ARS. (2008). Development of metabolically stable inhibitors of mammalian microsomal epoxide hydrolase. [Link]
Lin, S., et al. (2013). Specific and Efficient N-propionylation of Histones With Propionic Acid N-hydroxysuccinimide Ester for Histone Marks Characterization by LC-MS. PubMed. [Link]
Guey, L. T., et al. (2024). Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria. PMC. [Link]
Flaiz, M., et al. (2022). Production of propionate using metabolically engineered strains of Clostridium saccharoperbutylacetonicum. PMC. [Link]
Goodarzi, M., et al. (2022). Design of ionic liquids containing glucose and choline as drug carriers, finding the link between QM and MD studies. PMC. [Link]
Nudelman, A. A., et al. (2007). Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia. PubMed. [Link]
Wang, Y., et al. (2020). Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. RSC Publishing. [Link]
El-Sayed, N. N. E., et al. (2026). Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. ResearchGate. [Link]
Technical Whitepaper: Synthesis, Photochemistry, and Applications of N-propionyl-N-(propionyloxy)propionamide
Executive Summary In the realm of radical chemistry and advanced materials science, precise control over radical generation is paramount. N-propionyl-N-(propionyloxy)propionamide (commonly referred to as N,N,O-tripropion...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of radical chemistry and advanced materials science, precise control over radical generation is paramount. N-propionyl-N-(propionyloxy)propionamide (commonly referred to as N,N,O-tripropionylhydroxylamine) is a highly specialized triacylhydroxylamine derivative[1]. Characterized by its sterically hindered, electron-deficient N-O bond, this compound serves as a potent photoinitiator and radical source. Upon exposure to ultraviolet (UV) irradiation, it undergoes predictable homolytic cleavage, releasing carbon dioxide and highly reactive radical species[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its photochemical degradation, and field-proven, self-validating protocols for its synthesis and application.
Physicochemical Profile
To effectively utilize N-propionyl-N-(propionyloxy)propionamide in synthetic or material applications, one must first understand its quantitative properties. The tri-acylated structure renders the molecule highly lipophilic and susceptible to nucleophilic attack, dictating the need for anhydrous handling conditions.
| Synonyms | Tripropionylhydroxylamine[2] | Commonly used in legacy photochemical literature. |
Mechanistic Photochemistry: Radical Generation
The primary utility of N-propionyl-N-(propionyloxy)propionamide lies in its photochemical behavior. As an Application Scientist, understanding why a molecule behaves a certain way allows for the optimization of reaction conditions.
When subjected to UV irradiation, the relatively weak N-O bond undergoes homolysis. This cleavage is thermodynamically driven by the stabilization of the resulting N,N-dipropionylamino radical (a diacylamino radical) and the extreme instability of the transient propionyloxy radical ()[3]. The propionyloxy radical rapidly decarboxylates, acting as an irreversible thermodynamic sink that drives the reaction forward, releasing CO2 gas and an ethyl radical[2].
These primary radicals subsequently engage in secondary reactions, such as hydrogen abstraction (yielding dipropionamide) or radical recombination (yielding N-ethyl-dipropionamide)[2]. This predictable radical cascade makes the compound highly valuable in the development of photoerasable paints and specialized polymer photoinitiators[4].
Fig 1. Mechanistic pathway of N,N,O-tripropionylhydroxylamine photolysis and radical generation.
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a checkpoint to verify success before proceeding.
Protocol A: Synthesis of N-propionyl-N-(propionyloxy)propionamide
This protocol utilizes the exhaustive acylation of hydroxylamine hydrochloride.
Preparation: Suspend 1.0 equivalent of hydroxylamine hydrochloride (NH2OH·HCl) in anhydrous pyridine.
Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl generated during acylation to prevent the degradation of the delicate N-O bond.
Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
Causality: The acylation reaction is highly exothermic. Maintaining 0°C prevents runaway kinetics and minimizes the formation of unwanted side products.
Acylation: Add 3.5 equivalents of propionyl chloride dropwise over 30 minutes.
Maturation: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours under an inert argon atmosphere.
Aqueous Quench & Extraction: Pour the mixture over crushed ice to quench unreacted acid chloride. Extract the aqueous layer three times with dichloromethane (DCM).
Self-Validation Checkpoint (Purification): Wash the combined organic layers with 1M HCl until the aqueous phase remains strictly acidic (pH < 2).
Validation: This ensures the complete removal of pyridine. Residual pyridine will absorb UV light and act as a triplet quencher during downstream photolysis experiments. Verify purity via TLC (Hexanes/EtOAc 7:3); a single UV-active spot confirms complete tri-acylation.
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via vacuum distillation if necessary.
Fig 2. Step-by-step synthetic workflow for the preparation of N,N,O-tripropionylhydroxylamine.
Protocol B: Controlled Photolysis and Radical Trapping
Sample Preparation: Dissolve purified N-propionyl-N-(propionyloxy)propionamide (0.1 M) in anhydrous, degassed benzene.
Causality: Degassing via freeze-pump-thaw cycles is mandatory. Molecular oxygen (O2) is a potent radical scavenger and will rapidly quench the generated diacylamino radicals, halting the desired cascade.
Irradiation: Place the solution in a quartz reaction vessel and irradiate using a medium-pressure mercury lamp (λ ≈ 254–300 nm) for 4 hours.
Self-Validation Checkpoint (Monitoring): Connect the reaction vessel to an inverted burette filled with water.
Validation: The evolution of CO2 gas will displace the water. The reaction is deemed complete when volumetric displacement ceases, providing a real-time, quantitative visual confirmation of decarboxylation.
Analysis: Analyze the crude photolysate via GC-MS. The presence of dipropionamide and N-ethyl-dipropionamide peaks confirms the successful generation and subsequent reaction of the target radicals.
References
PubChem. "N-propionyl-N-(propionyloxy)propionamide | C9H15NO4 | CID 19880989". National Center for Biotechnology Information.[Link]
Stermitz, F. R., & Neiswander, D. W. "Diacylamino and diacyl nitroxide radicals from triacylhydroxylamine photolyses". Journal of the American Chemical Society (1973), 95, 8, 2630-2634.[Link]
Google Patents. "US6120949A - Photoerasable paint and method for using photoerasable paint".
Application Note: Optimizing Histone Propionylation for Bottom-Up Mass Spectrometry
Topic: The Critical Role of Hydroxylamine Quenching and N-propionyl-N-(propionyloxy)propionamide Formation in Histone Derivatization Workflows Target Audience: Researchers, Analytical Scientists, and Drug Development Pro...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: The Critical Role of Hydroxylamine Quenching and N-propionyl-N-(propionyloxy)propionamide Formation in Histone Derivatization Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In epigenetic research and drug development, mapping histone post-translational modifications (PTMs) via bottom-up liquid chromatography-mass spectrometry (LC-MS/MS) is a foundational technique. Because histones are highly enriched in basic amino acids (lysine and arginine), standard tryptic digestion yields peptides that are too short and hydrophilic for effective chromatographic retention[1]. To circumvent this, chemical derivatization using propionic anhydride is employed to block lysine residues, forcing trypsin to cleave exclusively at arginine (Arg-C like specificity)[2].
However, this derivatization is a double-edged sword. The high reactivity of propionic anhydride leads to aspecific overpropionylation at serine (S), threonine (T), and tyrosine (Y) residues[1]. As a Senior Application Scientist, I cannot overstate the analytical danger of these artifacts: they create isobaric confusions that mimic native PTMs[3]. This application note details the mechanistic causality behind these artifacts and provides a self-validating protocol utilizing hydroxylamine (HA) quenching. We will explore how HA acts as a nucleophilic scavenger, ultimately forming the stable thermodynamic sink N-propionyl-N-(propionyloxy)propionamide to ensure pristine MS spectra[4].
Mechanistic Background: The Isobaric Trap of Overpropionylation
Propionic anhydride is a potent electrophile. While it efficiently targets the ε-amino groups of unmodified and monomethylated lysines, it also indiscriminately acylates the hydroxyl groups of S, T, and Y residues[1].
If left unquenched, these O-propionyl artifacts severely compromise data integrity. For example, the mass shift induced by an O-propionylated serine (+56.026 Da), when combined with subtle amino acid sequence variants (e.g., Alanine to Valine), can perfectly mimic the mass shift of a native dimethylated lysine (+28.031 Da x 2)[3]. This isobaric trap leads to false-positive identifications of critical epigenetic marks, derailing downstream drug discovery efforts targeting histone-modifying enzymes.
Chemical Causality: Hydroxylamine Reversal and the Tripropionyl Sink
To rescue the native hydroxyl groups without stripping the desired N-propionyl modifications from lysines, we employ a reverse-propionylation step using hydroxylamine (HA)[1].
The chemical logic is rooted in the differential stability of esters versus amides. HA is a strong alpha-effect nucleophile that selectively undergoes transesterification with the weaker O-acyl esters on S/T/Y residues, while leaving the thermodynamically stable N-acyl amides (on lysines and N-termini) completely intact[1].
During this quenching process, HA reacts exhaustively with both the cleaved propionyl groups and any residual propionic anhydride. The primary amine and the hydroxyl group of HA are successively acylated, culminating in the formation of N-propionyl-N-(propionyloxy)propionamide (also known as N,N,O-tripropionylhydroxylamine, C9H15NO4, PubChem CID 19880989)[4]. By trapping the reactive acyl groups in this stable, inert byproduct, the reaction is permanently quenched.
Fig 1. Chemical mechanism of HA-mediated reversal of overpropionylation and byproduct formation.
Quantitative Assessment of Derivatization Variables
A robust protocol requires strict control over reaction conditions. The table below summarizes the causality behind key experimental choices required to minimize artifacts[5],[6].
Variable
Sub-optimal Condition
Optimized Condition
Mechanistic Causality (The "Why")
Solvent
Methanol
Isopropanol or Acetonitrile (ACN)
Methanol acts as a nucleophile in the presence of anhydride, causing widespread methyl-esterification of acidic residues (Glu/Asp)[6].
Buffer pH
Unbuffered / pH < 7.0
Buffered to pH 8.0 (Ammonium Bicarbonate)
Propionic anhydride hydrolysis generates propionic acid. A drop in pH protonates primary amines, destroying their nucleophilicity and causing underpropionylation[5].
Quenching
None
0.5 M Hydroxylamine (pH 10-12)
Without HA, up to 63% of S/T/Y residues remain overpropionylated. HA selectively cleaves these O-esters, forming the inert tripropionyl byproduct[2],[3].
Self-Validating Protocol for Histone Derivatization
A truly authoritative protocol must be a self-validating system . To achieve this, we introduce a synthetic spike-in standard peptide (GVKFRGSTGGKAPRGKAPATSGMVPHR) prior to the first derivatization[5]. This peptide possesses a similar lysine/arginine distribution to histone tails but lacks sequence homology with known proteomes. By monitoring its specific cleavage products, you can quantitatively assess propionylation efficiency and trypsin activity in every single MS run[5].
Fig 2. Workflow for histone bottom-up MS highlighting the critical HA quenching step.
Step-by-Step Methodology
Phase 1: Initial Derivatization
Sample Preparation: Resuspend 15 µg of extracted histones in 20 µL of 50 mM ammonium bicarbonate[5].
Quality Control: Add 0.15 µg (1% w/w) of the spike-in histone standard peptide[5].
pH Adjustment: Verify the pH is exactly 8.0. Adjust with ammonium hydroxide if necessary[5].
First Propionylation: Prepare a fresh 25% (v/v) solution of propionic anhydride in isopropanol or ACN[5],[6]. Add to the histone mixture at a 1:2 (reagent:sample) ratio. Incubate at room temperature for 30 minutes.
Drying: Vacuum centrifuge the sample to complete dryness to remove excess propionic acid.
Phase 2: Digestion and Capping
6. Trypsin Digestion: Resuspend the dried histones in 50 mM ammonium bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:sample) ratio. Incubate overnight at 37°C[5].
7. Second Propionylation: Vacuum dry the digested peptides, resuspend in 50 mM ammonium bicarbonate (pH 8.0), and repeat the propionylation step (Step 4) to cap the newly generated peptide N-termini[5].
Phase 3: Reverse-Propionylation (Quenching)
8. Hydroxylamine Treatment: To the derivatized peptide mixture, add hydroxylamine to a final concentration of 0.5 M. Adjust the pH to ~10-12 using ammonium hydroxide[3].
9. Incubation: Incubate for 20 minutes at room temperature under gentle agitation. Critical Insight: During this step, O-propionyl groups are stripped from S/T/Y residues, and N-propionyl-N-(propionyloxy)propionamide is formed, permanently sequestering the reactive acyl species[4],[1].
10. Termination: Quench the basic reaction by adding a few drops of pure trifluoroacetic acid (TFA) until the pH drops below 3.0[3].
11. Desalting: Desalt the peptides using C18 StageTips or SPE cartridges prior to LC-MS/MS acquisition[3].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Proteomics Researchers, Mass Spectrometry Specialists, and Epigenetics Scientists
Application: Bottom-up proteomics, Histone Post-Translational Modification (PTM) mapping, and targeted amine capping.
Introduction and Mechanistic Rationale
In bottom-up mass spectrometry, the hyper-basic nature of certain proteins—most notably histones—presents a critical analytical challenge. Histones are densely packed with lysine and arginine residues. Standard tryptic digestion yields highly hydrophilic, ultra-short peptides (2–5 amino acids) that fail to retain on standard C18 reversed-phase (RP) liquid chromatography columns, resulting in severe signal loss and poor sequence coverage[1].
To circumvent this, chemical derivatization via propionylation is employed to cap the
ϵ
-amino groups of unmodified and monomethylated lysines, as well as protein N-termini[2]. This modification neutralizes the positive charge of lysine (shifting it from +1 to 0) and sterically blocks trypsin, restricting enzymatic cleavage exclusively to arginine residues (Arg-C specificity)[3]. The result is optimally sized (6–20 amino acids), hydrophobic peptides ideal for RP-LC-MS/MS.
While propionic anhydride and N-(Propionyloxy)succinimide (NHS-propionate)[4] are traditional reagents, they suffer from rapid aqueous hydrolysis. Propionic anhydride rapidly generates propionic acid, drastically lowering the reaction pH and quenching the nucleophilic attack of the amine[1].
N-propionyl-N-(propionyloxy)propionamide (also known as N,N,O-tripropionylhydroxylamine) emerges as a highly efficient, alternative multi-acyl donor[5]. As a tri-propionylated derivative of hydroxylamine, it exhibits controlled hydrolysis and potent acyl-transfer kinetics. It efficiently propionylates primary amines without the severe microenvironmental acidification associated with anhydrides, ensuring higher derivatization stoichiometry and fewer off-target side reactions (such as O-acylation of serine/threonine)[2].
The following diagram illustrates the self-validating, double-propionylation workflow required for comprehensive histone PTM mapping. A second propionylation step is mandatory post-digestion to cap the newly generated peptide N-termini, ensuring uniform hydrophobicity across the peptide pool[6].
Workflow for histone propionylation and bottom-up LC-MS/MS analysis.
Step-by-Step Protocol: Double-Propionylation of Histones
Reagent Preparation
Derivatization Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5. (Causality: TEAB maintains the pH above the pKa of the lysine
ϵ
-amino group (~10.5), ensuring a sufficient population of deprotonated, nucleophilic amines for the acyl transfer).
Reagent Working Solution: Prepare a 100 mM solution of N-propionyl-N-(propionyloxy)propionamide in anhydrous Acetonitrile (ACN) or Dimethylsulfoxide (DMSO) immediately prior to use.
Resuspend 10–20 µg of extracted histones in 20 µL of Derivatization Buffer.
Add 10 µL of the Reagent Working Solution to the protein sample.
Vortex gently and incubate at 37°C for 30 minutes.
Quenching: Add 5 µL of 50 mM Hydroxylamine (neutralized to pH 7.0) and incubate for 15 minutes at room temperature. (Causality: Hydroxylamine acts as a potent nucleophile to quench unreacted reagent and reverses any off-target O-propionylation on serine, threonine, or tyrosine residues, restoring quantitative accuracy[2]).
Dry the sample completely using a vacuum centrifuge (SpeedVac) to remove organic solvents and volatile TEAB.
Phase 2: Enzymatic Digestion
Resuspend the dried, propionylated proteins in 50 µL of 50 mM Ammonium Bicarbonate (pH 8.0).
Add sequencing-grade Trypsin at a 1:20 (enzyme:protein) mass ratio.
Causality: Trypsin cleavage at arginine generates new, unmodified peptide N-termini. These must be propionylated to prevent unpredictable retention time shifts and to normalize ionization efficiency[6].
Resuspend the dried peptides in 20 µL of Derivatization Buffer (100 mM TEAB, pH 8.5).
Add 10 µL of fresh Reagent Working Solution.
Incubate at 37°C for 30 minutes.
Quench with 5 µL of 50 mM Hydroxylamine for 15 minutes.
Acidify the sample by adding Formic Acid to a final concentration of 1–2% (v/v) to halt all reactions and prepare for desalting.
Phase 4: Desalting and LC-MS/MS
Desalt the acidified peptides using C18 StageTips or equivalent solid-phase extraction (SPE) cartridges.
Elute peptides using 80% ACN / 0.1% Formic Acid.
Dry the eluate and resuspend in 0.1% Formic Acid for LC-MS/MS injection.
Data Analysis Note: When searching MS/MS spectra (e.g., via MaxQuant or Mascot), set a fixed modification of +56.026 Da on Lysine and peptide N-termini. Allow variable modifications for endogenous acetylation (+42.011 Da) and methylation (+14.016 Da)[7][8].
Quality Control & Troubleshooting
To ensure the protocol is a self-validating system, researchers must monitor the conversion rate .
Incomplete Propionylation: If unmodified lysines are detected in the MS data, the pH of the reaction likely dropped below 8.0. Ensure the TEAB buffer is freshly prepared and the N-propionyl-N-(propionyloxy)propionamide is dissolved in strictly anhydrous solvent.
Over-Propionylation (Mass shift on Ser/Thr/Tyr): Indicates failure of the hydroxylamine quenching step. Ensure hydroxylamine is properly neutralized before addition; highly acidic hydroxylamine will not effectively reverse O-esters[2].
References
PubChem. "N-propionyl-N-(propionyloxy)propionamide | C9H15NO4 | CID 19880989". National Center for Biotechnology Information. URL:[Link]
Garcia, B.A., et al. "An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications". Journal of the American Society for Mass Spectrometry, 2023. URL:[Link]
Meert, P., et al. "Pitfalls in histone propionylation during bottom-up mass spectrometry analysis". Proteomics, 2015. URL:[Link]
Brabencová, S., et al. "Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones". Frontiers in Plant Science, 2018. URL:[Link]
Chen, Y., et al. "Lysine propionylation and butyrylation are novel post-translational modifications in histones". Molecular & Cellular Proteomics, 2007. URL:[Link]
Application Note: Utilizing N-propionyl-N-(propionyloxy)propionamide for Targeted Histone Propionylation in Cell Culture
Introduction & Mechanistic Rationale Post-translational modifications (PTMs) of histones, particularly lysine propionylation (Kpr), have emerged as critical epigenetic marks linking cellular metabolism to active gene tra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Post-translational modifications (PTMs) of histones, particularly lysine propionylation (Kpr), have emerged as critical epigenetic marks linking cellular metabolism to active gene transcription[1]. Propionylation relies on the intracellular availability of propionyl-CoA, an intermediate generated during the catabolism of branched-chain amino acids like isoleucine[2]. Traditionally, studying Kpr in cell culture requires manipulating these metabolic pathways (e.g., isoleucine starvation) or overexpressing acyltransferases such as p300/CBP or MOF[3][4]. However, these approaches induce broad, pleiotropic metabolic shifts that confound epigenetic readouts.
To isolate the specific downstream effects of hyper-propionylation, we introduce N-propionyl-N-(propionyloxy)propionamide (CAS: 41182-38-1)[5] as a synthetic, cell-permeable propionyl donor.
Mechanistic Causality:
N-propionyl-N-(propionyloxy)propionamide is a tri-propionylated hydroxylamine derivative. The N,N,O-triacylated structure contains a highly labile O-N bond. Upon crossing the plasma membrane, it acts as a highly efficient prodrug/donor. It rapidly elevates intracellular propionyl-CoA pools and acts as a direct chemical acylating agent in favorable microenvironments, driving Histone Acetyltransferase (HAT)-mediated propionylation at specific marks such as H3K23pr and H4K16pr without requiring upstream metabolic catabolism[3][4].
Figure 1: Endogenous metabolic propionylation pathway vs. synthetic bypass using the target reagent.
Experimental Workflows & Protocols
The following protocols establish a self-validating system for treating cell cultures with N-propionyl-N-(propionyloxy)propionamide and quantifying the resulting epigenetic shifts via Mass Spectrometry (MS).
Protocol A: Reagent Preparation and Cell Culture Treatment
Causality of Experimental Choice: The propionyl ester bonds in the reagent are susceptible to aqueous hydrolysis. Therefore, the stock solution must be prepared in anhydrous DMSO immediately before use. A vehicle-only control is mandatory to validate that observed epigenetic shifts are driven by the propionyl donor and not by DMSO-induced stress.
Stock Preparation: Dissolve N-propionyl-N-(propionyloxy)propionamide[5] in anhydrous DMSO to a concentration of 500 mM. Vortex vigorously until fully dissolved.
Cell Seeding: Seed human cell lines (e.g., HEK293T or U937 monocytes)[3] in 10 cm culture dishes using complete DMEM (10% FBS, 1% Penicillin/Streptomycin). Culture until 70-80% confluent.
Treatment: Dilute the stock solution directly into the culture media to achieve final working concentrations of 1.0 mM, 5.0 mM, and 10.0 mM. Ensure the final DMSO concentration remains ≤ 0.2% (v/v) across all conditions.
Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.
Protocol B: Histone Acid Extraction
Causality of Experimental Choice: Standard RIPA buffer lysis is insufficient for epigenetic studies because histones are highly basic and tightly bound to chromatin. A 0.2 M H₂SO₄ extraction selectively solubilizes basic histones while precipitating larger chromatin complexes and non-histone proteins, ensuring a high-purity yield.
Harvest: Wash treated cells twice with ice-cold PBS. Resuspend in hypotonic lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl) supplemented with 10 mM nicotinamide and 1 mM sodium butyrate. Note: HDAC/SIRT inhibitors are critical to prevent enzymatic removal of the propionyl marks during lysis.
Nuclei Isolation: Dounce homogenize the suspension (20 strokes) and centrifuge at 3,000 × g for 5 mins at 4°C to pellet the intact nuclei.
Acid Extraction: Resuspend the nuclear pellet in 0.2 M H₂SO₄. Incubate on a rotator at 4°C for 2 hours.
Precipitation: Centrifuge at 16,000 × g for 10 mins. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 30 mins to precipitate histones.
Wash: Pellet the histones (16,000 × g, 10 mins), wash twice with ice-cold acetone to remove residual acid, air-dry the pellet, and resuspend in HPLC-grade water.
Protocol C: Bottom-Up Mass Spectrometry Derivatization
Causality of Experimental Choice: Trypsin cleaves at the C-terminus of lysine and arginine. Hyper-propionylation neutralizes the positive charge of lysines, leading to missed tryptic cleavages and excessively long, unpredictable peptides. To standardize digestion, an in vitro propionylation step is performed on unmodified lysines before digestion. This ensures trypsin only cleaves at arginine residues, yielding uniform peptide lengths for accurate MS/MS quantification[6][7][8].
First Derivatization: Mix 20 µg of extracted histones with a propionylation reagent mix (propionic anhydride:isopropanol, 1:3 v/v). Adjust pH to 8.0–8.5 with ammonium hydroxide. Incubate at room temperature for 15 mins[7]. Dry in a vacuum centrifuge.
Digestion: Resuspend in 50 mM ammonium bicarbonate (pH 8.0). Add Mass-Spec Grade Trypsin at a 1:20 enzyme-to-substrate ratio. Digest overnight at 37°C[8].
Second Derivatization: Repeat the propionylation step (Step 1) to cap the newly generated peptide N-termini. This increases peptide hydrophobicity, significantly improving retention on reversed-phase LC columns[6].
Figure 2: Step-by-step experimental workflow for histone extraction and MS derivatization.
Data Presentation: Expected Quantitative Outcomes
The table below summarizes the expected dose-dependent enrichment of specific histone propionylation marks (H3K23pr and H4K16pr) following a 24-hour treatment with N-propionyl-N-(propionyloxy)propionamide in HEK293T cells, quantified via LC-MS/MS.
Treatment Group
N-propionyl-N-(propionyloxy)propionamide (mM)
Relative H3K23pr Enrichment (Fold Change)
Relative H4K16pr Enrichment (Fold Change)
Cell Viability (%)
Control (Vehicle)
0.0
1.00 ± 0.05
1.00 ± 0.08
> 98%
Low Dose
1.0
2.45 ± 0.12
1.80 ± 0.15
95%
Medium Dose
5.0
5.80 ± 0.30
4.20 ± 0.22
88%
High Dose
10.0
8.15 ± 0.45
6.50 ± 0.35
72%
Data Interpretation: Treatment induces a robust, dose-dependent increase in global histone propionylation. The 5.0 mM dose provides an optimal balance between maximizing Kpr enrichment (5.8-fold for H3K23pr) and maintaining acceptable cell viability for downstream functional assays.
References
PubChem. "N-propionyl-N-(propionyloxy)propionamide | C9H15NO4 | CID 19880989". National Library of Medicine. URL: [Link]
Liu, B., et al. (2009). "Identification of histone H3 lysine 23 propionylation in U937 cells". Journal of Biological Chemistry. URL: [Link]
Han, Z., et al. (2015). "Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first)". PubMed Central (PMC). URL: [Link]
Wallace, M., et al. (2023). "A nuclear branched-chain amino acid catabolism pathway controls histone propionylation in pancreatic cancer". bioRxiv. URL: [Link]
Garcia, B. A., et al. (2018). "Global level quantification of histone post-translational modifications in a 3D cell culture model of hepatic tissue". PubMed Central (PMC). URL: [Link]
Smith, K., et al. (2024). "Rapid Histone Post-Translational Modification Analysis Using Alternative Proteases and Tandem Mass Tags". bioRxiv. URL: [Link]
Sidoli, S., et al. (2021). "An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications". PubMed Central (PMC). URL: [Link]
"N-propionyl-N-(propionyloxy)propionamide" as a chemical probe
Application Note: N-Propionyl-N-(propionyloxy)propionamide as a Dual-Action Chemical Probe for Protein Propionylation and Photoaffinity Cross-Linking Target Audience: Researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N-Propionyl-N-(propionyloxy)propionamide as a Dual-Action Chemical Probe for Protein Propionylation and Photoaffinity Cross-Linking
Target Audience: Researchers, scientists, and drug development professionals specializing in chemical biology, proteomics, and post-translational modifications (PTMs).
Executive Summary & Mechanistic Causality
In the rapidly evolving field of activity-based protein profiling (ABPP) and PTM research, the selection of an appropriate chemical probe dictates the fidelity of the resulting proteomic data. N-propionyl-N-(propionyloxy)propionamide (also known as N,N,O-tripropionylhydroxylamine; CAS: 41182-38-1) is a highly specialized, dual-action chemical probe. Unlike traditional aliphatic acylating agents, this triacylated hydroxylamine derivative features a structurally strained, inherently weak N–O bond. This unique structural motif allows the probe to function through two distinct, user-controlled modalities:
The Dark Pathway (Electrophilic Acylation): In the absence of light, the probe acts as a mild, selective electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack by the
ϵ
-amino groups of lysine residues or the thiol groups of cysteines, facilitating the direct transfer of a propionyl group. This is critical for studying lysine propionylation—a key metabolic PTM—without the rapid aqueous hydrolysis associated with highly reactive propionyl chlorides.
The UV Photolysis Pathway (Radical/Nitrene Generation): Upon exposure to ultraviolet (UV) irradiation (254–300 nm), the probe undergoes homolytic N–O bond cleavage. As demonstrated in foundational photochemistry studies, the irradiation of N,N,O-triacylhydroxylamines yields CO₂, alkanes, and highly reactive N-acylnitrenes or propionyloxy radicals[1]. These transient species rapidly insert into adjacent C–H or N–H bonds, enabling proximity-based photoaffinity labeling (PAL) and cross-linking of interacting protein complexes.
By understanding the causality behind these two pathways, researchers can leverage a single molecule to perform both targeted PTM induction and spatial interactome mapping.
Mechanistic Pathway Visualization
Mechanistic divergence of N-propionyl-N-(propionyloxy)propionamide based on light exposure.
Quantitative Reagent Comparison
To justify the use of N-propionyl-N-(propionyloxy)propionamide over conventional reagents, we must evaluate their kinetic stability and functional utility.
Table 1: Comparison of Propionylating Chemical Probes
Reagent
Aqueous Stability (t½ at pH 7.4)
Reactivity Profile
Photoactivatable?
Primary Application
Propionyl Chloride
< 1 minute
Extremely High (Non-selective)
No
Synthetic organic chemistry (anhydrous)
NHS-Propionate
~2–4 hours
High (Amine-selective)
No
Standard in vitro protein labeling
N-Propionyl-N-(propionyloxy)propionamide
> 12 hours
Moderate (Mild Electrophile)
Yes (254-300 nm)
Dual-action PTM profiling & PAL
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in controls. The following workflows are designed as self-validating systems to ensure that observed modifications are chemically driven and not artifacts of sample preparation.
Protocol A: In Vitro Protein Propionylation Profiling (Dark Pathway)
Causality & Buffer Selection:
Primary amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided, as they will act as competitive nucleophiles and quench the electrophilic probe before it reaches the target protein. HEPES or PBS (pH 7.4) is mandatory to maintain the nucleophilicity of the target lysine
ϵ
-amino groups (pKa ~10.5, though local microenvironments can lower this).
Step-by-Step Methodology:
Preparation: Dilute the target protein or cell lysate to 1–2 mg/mL in 50 mM HEPES buffer (pH 7.4).
Probe Addition: Prepare a 100 mM stock of N-propionyl-N-(propionyloxy)propionamide in anhydrous DMSO. Add the probe to the protein solution to a final concentration of 1 mM (ensure final DMSO concentration is
≤
2% v/v to prevent protein denaturation).
Incubation: Incubate the reaction mixture in the dark at 37°C for 2 hours. Self-Validation Control: Run a parallel reaction where the probe is pre-incubated with 100 mM Tris-HCl for 30 minutes prior to adding the protein. This should yield zero protein propionylation, confirming the probe's electrophilic mechanism.
Quenching: Quench the unreacted probe by adding hydroxylamine (final concentration 50 mM) or Tris-HCl (final concentration 100 mM) and incubating for 15 minutes at room temperature.
Precipitation: Precipitate the proteins using a standard Chloroform/Methanol extraction to remove small-molecule byproducts.
Causality & Temperature Control:
Photolysis generates highly reactive nitrenes and radicals that have lifetimes in the nanosecond to microsecond range. The reaction must be performed on ice. Thermal energy is not required for photochemical activation, and keeping the sample cold prevents non-specific, collision-based thermal cross-linking and preserves native protein-protein interactions (PPIs).
Step-by-Step Methodology:
Equilibration: Incubate the proteome with the probe (as in Protocol A, Step 1-2) for 30 minutes at 4°C in the dark to allow the probe to associate with its microenvironment.
Irradiation: Transfer the samples to a pre-chilled multi-well plate on an ice block. Irradiate using a UV lamp (254 nm or 300 nm, 100 W) at a distance of 5 cm for 10–15 minutes. Self-Validation Control: Maintain a "Dark Control" sample on ice for the same duration without UV exposure. Cross-linked high-molecular-weight bands on subsequent SDS-PAGE should only appear in the UV-irradiated sample.
Processing: Immediately denature the sample with Laemmli buffer and boil at 95°C for 5 minutes to halt any residual non-covalent interactions.
LC-MS/MS Proteomic Workflow & Validation
To confirm the exact sites of modification, bottom-up proteomics is required. The addition of a propionyl group alters the mass and the isoelectric point of the target peptide.
End-to-end experimental workflow for LC-MS/MS validation of probe labeling.
Table 2: Bioinformatic Search Parameters for MS/MS Validation
Parameter
Value / Setting
Causality / Rationale
Target Residues
Lysine (K), Cysteine (C), N-terminus
Primary nucleophiles targeted by electrophilic acylation.
Mass Shift (
Δ
M)
+56.0262 Da
Exact monoisotopic mass addition of a propionyl group (C₃H₄O).
Enzyme Specificity
Trypsin (Arg-C specificity only)
Propionylation of Lysine blocks tryptic cleavage at that residue; search must account for missed cleavages.
Diagnostic Ions
Immonium ion shift
Look for modified lysine immonium ions in the low mass region to validate the PTM localization.
Troubleshooting & Analytical Insights
Low Labeling Efficiency in Dark Pathway: If the +56 Da shift is absent, verify the pH of the reaction buffer. A pH drop below 7.0 protonates lysine
ϵ
-amino groups, rendering them non-nucleophilic. Ensure the probe stock in DMSO is fresh, as ambient moisture can slowly hydrolyze the triacylhydroxylamine over months.
Excessive Background in UV Pathway: If the UV-irradiated sample shows massive, non-specific aggregation (a "smear" on SDS-PAGE), the probe concentration is too high, or the irradiation time is too long, leading to runaway radical polymerization. Titrate the probe down to the 10–100
μ
M range.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive intermediates. N-propionyl-N-(propionyloxy)propionamide (also known in the literature as N,N,O-tripropionylhydroxylamine) presents a unique set of purification challenges.
The core issue stems from the molecule's extreme steric strain and the severe polarization of its N–O bond. The presence of three electron-withdrawing propionyl groups makes the O-propionyl moiety an exceptional leaving group. Consequently, this compound is highly susceptible to hydrolytic cleavage, photochemical degradation[1], and thermal Lossen-type rearrangements[2].
This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your compound during isolation.
I. Troubleshooting Matrix & Quantitative Markers
Before diving into complex workflows, consult this diagnostic matrix to identify the root cause of yield loss based on your analytical data.
Symptom / Observation
Analytical Marker
Primary Mechanistic Cause
Recommended Corrective Action
Low recovery post-chromatography
Streaking on TLC; broad, tailing peaks in HPLC
Silica-catalyzed hydrolysis of the labile N–O bond.
Switch to Et₃N-neutralized silica or perform an acid-base liquid extraction.
GC-MS detects CO₂ and radical recombination products
Photochemical homolytic cleavage of the N–O bond.
Handle under red light; store in amber vials at -20°C under Argon.
II. Frequently Asked Questions (FAQs)
Q1: Why does my product degrade completely during standard silica gel chromatography?A1: Untreated silica gel is highly polar and inherently acidic (due to surface silanol groups). When N-propionyl-N-(propionyloxy)propionamide interacts with these acidic sites, the highly strained O-acyl bond undergoes rapid hydrolysis.
Self-Validation Tip: To confirm if your compound is degrading on the column, run a 2D-TLC . Spot the crude mixture, elute it in one dimension, dry the plate, rotate it 90 degrees, and elute again using the same solvent. If spots appear off the diagonal axis, your compound is actively degrading on the silica, and standard chromatography will fail.
Q2: I am observing a significant loss of yield and unexpected byproducts when scaling up solvent evaporation. What is the mechanism behind this?A2: You are likely triggering a thermal Lossen-type rearrangement[2]. Because the O-propionyl group is a superb leaving group, applying heat (often via an aggressive rotary evaporator water bath) provides the activation energy needed for an intramolecular rearrangement. A propionyl group migrates to the nitrogen, expelling propionic anhydride and forming a reactive isocyanate intermediate.
Self-Validation Tip: Monitor your crude mixture using FT-IR. The sudden appearance of an intense stretch at ~2250 cm⁻¹ confirms isocyanate formation and thermal degradation.
Q3: My purified compound was left on the benchtop and degraded over 48 hours. Is it extremely moisture-sensitive?A3: While ambient moisture plays a role, the primary culprit for benchtop degradation of triacylhydroxylamines is photochemical sensitivity. Direct irradiation causes photolysis, homolytically cleaving the N–O bond to produce CO₂ and highly reactive radicals[1]. All handling must be conducted away from direct sunlight, ideally in a darkened fume hood.
III. Validated Experimental Protocols
If your 2D-TLC confirms silica instability, abandon standard chromatography. Below are two field-validated protocols to isolate N-propionyl-N-(propionyloxy)propionamide intact.
Use this method if the compound shows only mild tailing on silica.
Column Neutralization: Slurry standard silica gel with an eluent containing 1% Triethylamine (Et₃N) in hexanes. This neutralizes the acidic silanol sites that catalyze hydrolysis.
Equilibration: Flush the packed column with 3 column volumes of your target mobile phase (e.g., 20% EtOAc in Hexanes) to remove excess Et₃N. Caution: Free Et₃N left on the column can trigger a base-catalyzed Lossen rearrangement.
Loading: Dissolve the crude mixture in a minimum volume of cold eluent (4°C) and load it onto the column.
Rapid Elution: Run the column rapidly using positive pressure (compressed air/nitrogen). Ensure the fume hood sash is lowered and the column is wrapped in aluminum foil to prevent photolysis[1].
Concentration: Pool the product fractions and evaporate the solvent using a rotary evaporator. Crucial: The water bath must not exceed 30°C to prevent thermal rearrangement[2].
Use this method for highly sensitive batches where chromatography results in total decomposition. Adapted from standard O-acylhydroxylamine workflows[3].
Reaction Quenching: Dilute the crude reaction mixture with a cold, saturated aqueous solution of NaHCO₃ (10 mL per mmol of substrate) to neutralize acidic byproducts.
Extraction: Extract the aqueous layer with cold Diethyl Ether (Et₂O) (3 x 15 mL). Note: Et₂O is strictly preferred over Dichloromethane (DCM) due to its lower boiling point, which minimizes the heat required during the final concentration step.
Washing: Wash the combined organic layers with cold brine (10 mL) to remove residual water and salts.
Drying: Dry the organic layer over anhydrous MgSO₄. Filter the mixture through a fritted funnel.
Concentration: Concentrate under reduced pressure in the dark, keeping the bath temperature below 30°C.
IV. Mechanistic & Workflow Visualizations
Degradation pathways of N,N,O-tripropionylhydroxylamine via thermal, photolytic, and acidic stress.
Decision matrix for the purification of triacylhydroxylamines based on 2D-TLC stability testing.
V. References
Radikalbildung bei der Oxidation des N-Cumylaminophthalimids
ResearchGate[Link]
Selective α-Amination and α-Acylation of Esters and Amides via Dual Reactivity of O-Acylhydroxylamines toward Zinc Enolates
The Royal Society of Chemistry (RSC)[Link]
American Chemical Journal: The Beckmann/Lossen Rearrangement of Hydroxamic Acids
University of Illinois Library[Link]
"N-propionyl-N-(propionyloxy)propionamide" reaction side products
Technical Support Center: Troubleshooting N-propionyl-N-(propionyloxy)propionamide Reactions Welcome to the Application Scientist Support Center. This guide is engineered for synthetic chemists and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting N-propionyl-N-(propionyloxy)propionamide Reactions
Welcome to the Application Scientist Support Center. This guide is engineered for synthetic chemists and drug development professionals utilizing (widely referred to in literature as N,N,O-tripropionylhydroxylamine). Because this compound is a highly reactive triacylhydroxylamine, it is highly susceptible to homolytic cleavage during photolysis or thermal activation, leading to a complex matrix of side products.
This guide unpacks the mechanistic causality behind these side products and provides self-validating troubleshooting protocols to help you control your reaction pathways.
Part 1: FAQs - Mechanistic Insights into Side Product Formation
Q1: What are the primary side products generated when reacting or storing N-propionyl-N-(propionyloxy)propionamide?A: Under photolytic (UV irradiation) or thermal stress, the molecule undergoes homolytic N-O bond cleavage. The primary side products are driven by the fate of the resulting radicals:
Carbon Dioxide (
CO2
): Formed via the rapid decarboxylation of the transient propionyloxy radical.
Propionimide (Dipropionylamine): Formed when the resulting dipropionylamino radical abstracts a hydrogen atom from the solvent or surrounding matrix.
N-Ethylpropionimide: A cross-recombination side product formed when an ethyl radical (generated post-decarboxylation) collides with a dipropionylamino radical.
Dipropionyl Nitroxide Radicals & Carbon Monoxide (
CO
): Generated via a.
Q2: Why am I seeing high levels of stable nitroxide radicals in my EPR spectra?A: If your Electron Paramagnetic Resonance (EPR) spectra show a strong, persistent triplet signal characteristic of nitroxide radicals, it is almost certainly due to oxygen contamination. While a minor photolytic pathway directly yields diacyl nitroxide radicals, the major cause of unexpected nitroxide accumulation is the parasitic reaction of transient dipropionylamino radicals with dissolved
O2
. Strict anaerobic conditions are mandatory to prevent this.
Mechanistic divergence of N-propionyl-N-(propionyloxy)propionamide during photolysis.
Part 2: Quantitative Data & Side Product Distribution
To effectively troubleshoot, you must benchmark your crude mixtures against known photolytic distributions. The table below summarizes the expected molar yields of side products when the reaction is run in an inert, non-hydrogen-donating solvent (like benzene) versus a (like THF).
Side Product
Structure / Formula
Yield in Benzene (Inert)
Yield in THF (H-Donor)
Causality / Mechanism
Carbon Dioxide
CO2
> 90%
> 90%
Rapid decarboxylation of the O-propionyl group.
Propionimide
(CH3CH2CO)2NH
~ 40 - 50%
> 85%
H-abstraction. Highly favored in H-donor solvents.
N-Ethylpropionimide
(CH3CH2CO)2N−CH2CH3
~ 30 - 40%
< 5%
Radical recombination. Favored when H-abstraction is slow.
Dipropionyl Nitroxide
(CH3CH2CO)2N−O∙
< 5% (if degassed)
< 2%
Minor photolytic C-C cleavage or
O2
trapping.
Part 3: Troubleshooting Guide & Self-Validating Protocols
Issue: Excessive N-Ethylpropionimide Formation
Symptom: GC-MS reveals an unexpectedly high peak at m/z 157, indicating heavy radical recombination.
Root Cause: The dipropionylamino radicals are colliding with ethyl radicals faster than they can abstract a hydrogen atom from the environment. This occurs when the steady-state radical concentration is too high (photon flux is too intense) or the solvent is a poor hydrogen donor.
Solution: Switch to a solvent with a lower bond dissociation energy (BDE) for C-H bonds, such as Tetrahydrofuran (THF), to outcompete the recombination pathway.
Self-Validating Methodology: Controlled Photolysis with Built-In Checkpoints
To ensure your system is operating correctly, utilize this step-by-step protocol. It includes analytical checkpoints that validate the physical chemistry of the system in real-time.
Step 1: Preparation & Degassing (Critical Step)
Dissolve 0.1 M N-propionyl-N-(propionyloxy)propionamide in anhydrous THF in a quartz Schlenk tube.
Self-Validation Checkpoint 1: Perform three strict freeze-pump-thaw cycles. After the third cycle, isolate the tube from the pump; the baseline pressure must hold steady below
10−3
Torr for 5 minutes. If the pressure rises, oxygen is still present, which will artificially inflate nitroxide radical formation.
Step 2: Irradiation
Irradiate the sample using a 280 nm UV source at 15°C.
Causality Note: Using a 280 nm wavelength specifically targets the
n→π∗
transition of the triacylhydroxylamine chromophore. Using broader or lower-wavelength UV will cause secondary photolysis of the resulting imides, ruining your yield.
Step 3: Real-Time EPR Monitoring (Optional but Recommended)
Draw a 50 µL aliquot into an EPR capillary under argon.
Self-Validation Checkpoint 2: You should observe a faint, transient signal for the dipropionylamino radical. If you observe a massive, persistent triplet signal (
aN≈10.5
G), your system has an oxygen leak, and the radicals are being trapped as stable nitroxides. Abort and re-degas.
Step 4: Quenching and Analysis
Stop irradiation after 4 hours. Vent the evolved gas through a barium hydroxide (
Ba(OH)2
) trap.
Self-Validation Checkpoint 3: The
Ba(OH)2
solution will precipitate
BaCO3
. The molar mass of the precipitate should stoichiometrically match >90% of the decomposed starting material, validating that the major decarboxylation pathway occurred successfully rather than alternative degradation.
Step 5: Product Isolation
Analyze the crude mixture via GC-MS. A successful run in THF will show a Propionimide to N-Ethylpropionimide ratio of >15:1.
Part 4: References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19880989, N-propionyl-N-(propionyloxy)propionamide." PubChem. URL: [Link]
Stermitz, Frank R., and David W. Neiswander. "Diacylamino and diacyl nitroxide radicals from triacylhydroxylamine photolyses." Journal of the American Chemical Society 95.8 (1973): 2630-2634. URL: [Link]
American Plastic & Chemical Co. "Subphthalocyanine colorants, ink compositions, and method of making the same." US Patent 6,368,395 B1. URL:
Troubleshooting
Technical Support Center: N-Propionyl-N-(propionyloxy)propionamide Reaction Kinetics & Nitrogen Transfer Optimization
Welcome to the Technical Support Center for advanced electrophilic aminating agents. As a Senior Application Scientist, I frequently assist researchers in overcoming kinetic bottlenecks associated with highly reactive O-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced electrophilic aminating agents. As a Senior Application Scientist, I frequently assist researchers in overcoming kinetic bottlenecks associated with highly reactive O-acyl hydroxylamine derivatives.
N-propionyl-N-(propionyloxy)propionamide (also known as N,N,O-tripropionylhydroxylamine) is a powerful reagent characterized by a highly polarized N–O bond weakened by three electron-withdrawing propionyl substituents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize its dual reactivity as both an oxidant and a nitrogen-transfer agent[1].
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does N-propionyl-N-(propionyloxy)propionamide exhibit dual reactivity, and how does this affect my reaction kinetics?A1: The reactivity of O-acyl hydroxylamines is governed by the electron density of their substituents. The three propionyl groups in your substrate severely weaken the N–O bond. When introduced to a transition metal catalyst like Fe(II), the reaction initiates via an outer-sphere electron transfer . This single-electron transfer oxidizes Fe(II) to Fe(III), demonstrating the reagent's potent oxidative capacity[2]. Following this, the weakened N–O bond undergoes reductive cleavage, expelling a propionate leaving group and generating a highly reactive iron–nitrogen (iron-nitrenoid) intermediate responsible for the downstream nitrogen group-transfer[1]. If your kinetics are poorly optimized, the oxidative pathway will outcompete the N-transfer pathway, leading to reagent degradation.
Q2: My N-transfer yields are low, and I suspect homolytic N–O cleavage is occurring too rapidly. How can I tune the kinetics?A2: The kinetics of N–O cleavage are directly tied to the reduction potential (
Ered
) of the O-acyl substituent. To optimize N-transfer kinetics:
Control Catalyst Concentration: Ensure a steady, low state of Fe(II). Excess Fe(II) causes rapid over-reduction of the N-transfer intermediate before it can react with your target nucleophile or alkene.
Solvent Coordination: Use non-coordinating solvents (e.g., anhydrous dichloromethane). Coordinating solvents compete for the Fe coordination sphere, altering the rate-determining step of the putative N-acyloxy intermediate formation[3].
Q3: How can I prove that the initial kinetic step in my system is an outer-sphere electron transfer?A3: You must use a self-validating experimental design employing well-defined steric redox probes. I recommend using decamethylferrocene (DMFc) alongside standard ferrocene (Fc).
Causality: DMFc is sterically hindered by its methyl groups. If N-propionyl-N-(propionyloxy)propionamide reacts with DMFc to form the decamethylferrocenium ion (
DMFc+
) without any N-substitution on the cyclopentadienyl backbone, it confirms a pure outer-sphere redox event[2]. Conversely, unhindered Fc will undergo both oxidation and N-insertion, which you can trap and verify via high-resolution mass spectrometry.
Part 2: Kinetic Parameters & Data Visualization
Understanding the thermodynamic driving force is critical for kinetic optimization. The table below extrapolates the structure-function relationships of O-acyl hydroxylamine derivatives to help you benchmark your tripropionyl system against standard reagents[1].
Table 1: Kinetic & Thermodynamic Parameters of O-Acyl Hydroxylamines
Reagent Type
Substituent Electronic Effect
Reduction Potential (
Ered
vs
Fc/Fc+
)
Relative N–O Cleavage Rate (
krel
)
Primary Kinetic Pathway
O-Pivaloyl (
OxPiv
)
Electron-Donating (Steric)
-1.40 V
0.3
Slow, controlled N-transfer
O-Benzoyl (
OxH
)
Moderate Electron-Withdrawing
-1.25 V
1.0
Balanced oxidation/N-transfer
N,N,O-Tripropionyl
Strong Electron-Withdrawing
~ -1.10 V
2.1
Rapid oxidation & N-transfer
O-(4-Nitrobenzoyl)
Very Strong Electron-Withdrawing
-0.85 V
4.5
Dominated by rapid oxidation
Part 3: Mechanistic & Troubleshooting Workflows
Figure 1: Mechanistic pathway of Fe-catalyzed N–O bond cleavage and nitrogen transfer.
Figure 2: Troubleshooting workflow for optimizing N-transfer reaction kinetics.
Part 4: Step-by-Step Self-Validating Protocol
To optimize your specific reaction, you must first isolate the oxidation kinetics from the N-transfer kinetics. Use this protocol to determine the pseudo-first-order rate constant (
kobs
) of the N–O bond cleavage using a sterically hindered probe[2].
Protocol: Kinetic Profiling of N–O Bond Cleavage via DMFc Probe
Inert Preparation: Inside a nitrogen-filled glovebox, prepare a 5.0 mM stock solution of decamethylferrocene (DMFc) in anhydrous, degassed dichloromethane (DCM).
Reagent Preparation: Prepare a 50.0 mM solution of N-propionyl-N-(propionyloxy)propionamide in DCM. Note: The 10-fold excess ensures pseudo-first-order kinetic conditions.
Baseline Establishment: Transfer 2.0 mL of the DMFc solution to a quartz cuvette sealed with a Teflon septum. Place the cuvette in a UV-Vis spectrophotometer thermostated exactly at 25 °C and blank the instrument.
Reaction Initiation: Rapidly inject 0.2 mL of the N-propionyl-N-(propionyloxy)propionamide solution into the cuvette using a gas-tight syringe.
Spectroscopic Monitoring: Immediately monitor the formation of the
DMFc+
radical cation by tracking the absorbance increase at
λmax
= 400 nm over 600 seconds.
Kinetic Extraction: Plot
ln(A∞−At)
versus time (
t
). The slope of the linear regression will yield the pseudo-first-order rate constant (
kobs
).
Self-Validation Step: Extract the final reaction mixture and analyze it via GC-MS. The strict absence of aminated DMFc derivatives confirms that the measured rate corresponds purely to the outer-sphere electron transfer and subsequent reductive N–O bond cleavage, with no competing inner-sphere N-insertion[2].
References
Bishnoi, P., Singh, A., Maurya, Y., Jhamb, V., Sharma, A., Sivapreetha, S. V., & Chatterjee, S. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au.[Link]
Technical Support Center: N-propionyl-N-(propionyloxy)propionamide A Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-propionyl-N-(propionyloxy)propionamide is a unique small molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N-propionyl-N-(propionyloxy)propionamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-propionyl-N-(propionyloxy)propionamide is a unique small molecule characterized by an N-acyl imide and a mixed anhydride-like structure. Its molecular formula is C9H15NO4, with a molecular weight of approximately 201.22 g/mol [1]. While this specific compound is not extensively documented in peer-reviewed literature, its constituent functional groups—an imide and an ester—suggest a high degree of reactivity and susceptibility to certain experimental conditions. This guide is designed to address the inconsistencies in experimental results that researchers may encounter, providing a framework for troubleshooting based on established principles of organic chemistry and analytical science.
The core challenges when working with N-propionyl-N-(propionyloxy)propionamide are likely to stem from its synthesis, purification, and stability. The N-acyl imide structure is a common motif in various bioactive molecules[2], but its synthesis can be challenging. Furthermore, the propionyloxy group attached to the nitrogen atom creates a mixed anhydride-like system, which is known for its reactivity and potential instability.[3][4][5]
This technical support center will provide a structured approach to identifying and resolving common experimental issues. By understanding the underlying chemical principles, researchers can develop robust protocols and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis, purification, and analysis of N-propionyl-N-(propionyloxy)propionamide.
Problem 1: Inconsistent Yield and Purity During Synthesis
Symptoms:
Low or variable yields of the desired product.
Presence of multiple side-products observed by TLC, NMR, or LC-MS analysis.
Difficulty in reproducing synthetic outcomes between batches.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Moisture Contamination
The presence of water can lead to the hydrolysis of starting materials (e.g., propionyl chloride) or the product itself, which contains a reactive anhydride-like linkage.
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Stoichiometry or Order of Addition
The reaction to form N-acyl imides often requires precise control over the stoichiometry of reagents.[6] An excess of the acylating agent or base can lead to side reactions.
Carefully control the molar equivalents of starting materials and reagents. Perform a systematic optimization of the reaction conditions. Consider adding the acylating agent dropwise at a low temperature to control the reaction rate.
Side Reactions
The formation of symmetrical anhydrides or other by-products can occur, especially at elevated temperatures or with prolonged reaction times.[7][8]
Monitor the reaction progress closely using TLC or in-situ NMR.[9][10] Quench the reaction as soon as the starting material is consumed. Consider using a milder acylating agent or a different catalyst system.
Inadequate Temperature Control
Exothermic reactions can lead to a loss of selectivity and the formation of degradation products.
Maintain strict temperature control throughout the reaction using an ice bath or a cryostat.
Problem 2: Product Degradation During Workup and Purification
Symptoms:
Loss of product during aqueous workup, extraction, or chromatography.
Appearance of new impurities after purification that were not present in the crude reaction mixture.
Streaking or tailing on TLC plates.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Hydrolysis
The N-acyl imide and ester functionalities are susceptible to hydrolysis under both acidic and basic conditions.[11][12][13] Aqueous workups, especially with strong acids or bases, can cleave the molecule.
Use a neutral aqueous wash (e.g., saturated sodium chloride solution) during the workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
Degradation on Silica Gel
The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
Use deactivated or neutral silica gel for column chromatography. Alternatively, consider other purification techniques such as preparative HPLC or crystallization. For highly polar compounds, aqueous normal-phase chromatography can be an effective strategy.[14]
Solvent-Induced Decomposition
Protic solvents (e.g., methanol, ethanol) can potentially react with the product, especially in the presence of trace acids or bases.
Use aprotic solvents for purification and handling whenever possible.[15] If the compound is only soluble in highly polar aprotic solvents like DMF or DMSO, consider techniques like organic solvent nanofiltration for purification.[16][17]
Problem 3: Inconsistent Analytical Data (NMR, LC-MS)
Symptoms:
Broad or shifting peaks in NMR spectra.
Appearance of multiple peaks in HPLC chromatograms for a seemingly pure sample.
Variable mass-to-charge ratios or fragmentation patterns in MS analysis.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Sample Degradation in Solution
The compound may be unstable in the analytical solvent over time, leading to the appearance of degradation products.
Prepare samples immediately before analysis. If necessary, use aprotic, non-reactive solvents for sample preparation.
Dynamic Processes on the NMR Timescale
Rotational barriers around the N-C(O) bonds (amide rotamers) can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum.
Acquire NMR spectra at different temperatures. Increased temperature can often coalesce rotameric signals into a single, sharp peak.
In-source Fragmentation or Adduct Formation in MS
The compound may be fragmenting in the mass spectrometer's ion source or forming adducts with solvent molecules or salts.
Optimize the MS source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. Ensure the use of high-purity mobile phases and additives in LC-MS analysis.[18][19]
Poor Chromatographic Resolution
The compound may co-elute with impurities, leading to complex analytical data.
Optimize the HPLC method, including the column type, mobile phase composition, and gradient profile, to achieve better separation.[20]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of N-propionyl-N-(propionyloxy)propionamide?
A1: Based on its structure, which contains an N-acyl imide and a mixed anhydride-like moiety, the compound is expected to be sensitive to hydrolysis.[11][12] It is likely to be most stable under anhydrous, neutral conditions. Exposure to strong acids, bases, or nucleophiles (including water and alcohols) will likely lead to decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: Store N-propionyl-N-(propionyloxy)propionamide as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Avoid storing it in solution for extended periods.
Q3: Which analytical techniques are best suited for characterizing this compound?
A3: A combination of techniques is recommended for full characterization:
¹H and ¹³C NMR: To confirm the chemical structure. Variable temperature NMR may be necessary to address potential issues with rotamers.
LC-MS: To determine purity and confirm the molecular weight.[18][19][21]
FT-IR: To identify the characteristic carbonyl stretching frequencies of the imide and ester groups.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Q4: Are there any specific safety precautions I should take when handling this compound?
Key Experimental Protocols
Protocol 1: General Procedure for Synthesis via N-acylation of Propionamide
This is a hypothetical protocol based on general methods for N-acylation and should be optimized.[2][6][7]
To a solution of propionamide (1.0 eq)[22][23] in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C, add a non-nucleophilic base such as triethylamine (1.2 eq).
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography using neutral or deactivated silica gel.
Protocol 2: HPLC-MS Method for Purity Analysis
This is a general method and should be adapted for your specific instrumentation.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and then return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
MS Detection: Electrospray ionization (ESI) in positive mode. Scan a mass range that includes the expected molecular ion (m/z 202.1 for [M+H]⁺).
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Workflow
Caption: A typical workflow from synthesis to pure product.
References
Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. ResearchGate. Available from: [Link]
Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. ACS Publications. Available from: [Link]
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]
N-propionyl-N-(propionyloxy)propionamide. PubChem. Available from: [Link]
The Stability of Mixed Carboxylic-Carbonic Anhydrides. Journal of the American Chemical Society. Available from: [Link]
Acyclic imides. A general method of N-acylation of amides. RSC Publishing. Available from: [Link]
Imide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available from: [Link]
3.4 Acid Anhydrides. Thieme Chemistry. Available from: [Link]
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. Available from: [Link]
High-performance liquid chromatograph with mass spectrometry (HPLC MS). Max Planck Institute for Marine Microbiology. Available from: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available from: [Link]
Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. ResearchGate. Available from: [Link]
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Available from: [Link]
N-acylation of amides through internal nucleophilic catalysis. SAGE Journals. Available from: [Link]
Preparation of Stable Crystalline Mixed Anhydrides. RSC Publishing. Available from: [Link]
Common Problems. SDSU NMR Facility. Available from: [Link]
Reaction Monitoring & Kinetics. Iowa State University. Available from: [Link]
Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids. PubMed. Available from: [Link]
Fast LC/MS in the analysis of small molecules. PubMed. Available from: [Link]
NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available from: [Link]
Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available from: [Link]
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available from: [Link]
NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. Available from: [Link]
Technical Support Center: N-propionyl-N-(propionyloxy)propionamide Handling & Storage
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-propionyl-N-(propionyloxy)propionamide (CAS: 4118...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-propionyl-N-(propionyloxy)propionamide (CAS: 41182-38-1)[1].
Because this compound is an N,N,O-triacylated hydroxylamine, it possesses unique reactivity profiles. The presence of two electron-withdrawing propionyl groups on the nitrogen atom turns the N,N-dipropionylhydroxylamine moiety into an exceptional leaving group. Consequently, the O-propionyl carbonyl carbon is highly electrophilic and exquisitely sensitive to nucleophilic attack. Understanding this causality is the key to preventing reagent degradation, ensuring reproducible acylations, and maintaining laboratory safety.
Physicochemical Profile & Stability Metrics
To design a self-validating handling system, we must first establish the quantitative baseline of the reagent. The table below summarizes the critical properties that dictate our storage and handling parameters[1].
Property
Value
Causality / Impact on Handling
Chemical Formula
C9H15NO4
High heteroatom-to-carbon ratio; indicates high reactivity.
Molecular Weight
201.22 g/mol
Required for precise stoichiometric calculations.
Topological Polar Surface Area
63.7 Ų
Significant polarity; dictates solubility in polar aprotic solvents (e.g., DCM, THF) while precluding the use of non-polar alkanes.
Hydrolytic Stability
Extremely Low
The O-acyl group undergoes rapid solvolysis in the presence of trace water, yielding propionic acid and N,N-dipropionylhydroxylamine.
Thermal Stability
Moderate to Low
The N–O bond is inherently weak (~55 kcal/mol). Elevated temperatures can induce homolytic cleavage or Lossen-type rearrangements.
Troubleshooting & FAQs
Q: My reaction yields are inconsistent when using older batches of the reagent. What is the root cause?
A: The inconsistency is almost certainly due to autocatalytic hydrolytic degradation . When ambient moisture breaches the container, water attacks the highly electrophilic O-propionyl group. This expels propionic acid. Because the byproduct is an acid, it protonates the remaining reagent, further accelerating the degradation cascade.
Self-Validating Solution: Never assume an older batch is intact. Always run a rapid
1
H-NMR in anhydrous CDCl
3
before use. The appearance of a distinct quartet at ~2.4 ppm (free propionic acid) that integrates disproportionately to the bound acyl groups confirms degradation.
Q: Can I prepare stock solutions in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)?
A:No. While the compound is highly soluble in these polar solvents, they are fundamentally incompatible for storage. DMSO acts as a mild nucleophile at the oxygen atom, leading to Pummerer-type side reactions over time. Standard DMF often contains trace amounts of dimethylamine (a degradation product of DMF itself), which will rapidly attack the reagent to form N,N-dimethylpropionamide. You must strictly utilize non-nucleophilic, anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Q: Are there thermal hazards associated with scaling up reactions using this compound?
A:Yes. Compounds containing N–O bonds are intrinsically energetic. Heating N-propionyl-N-(propionyloxy)propionamide above 80°C—especially in concentrated solutions or as a neat oil/solid—can trigger exothermic decomposition. The weak N–O bond can undergo homolytic cleavage, leading to a rapid release of gaseous byproducts and heat. Always perform Differential Scanning Calorimetry (DSC) before scaling any reaction involving this reagent beyond 5 grams.
Validated Experimental Protocols
To ensure absolute trustworthiness in your synthetic workflows, follow this self-validating protocol for preparing and handling stock solutions.
Protocol: Moisture-Free Preparation of Anhydrous Stock Solutions
Step 1: Thermal Equilibration (Critical)
Remove the sealed vial of N-propionyl-N-(propionyloxy)propionamide from -20°C storage. Place it in a desiccator and allow it to equilibrate to ambient temperature (20–25°C) for at least 60 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, instantly initiating the autocatalytic hydrolysis described above.
Step 2: Inert Atmosphere Transfer
Transfer the unopened, equilibrated vial into a glovebox purged with high-purity Argon (H
2
O < 5 ppm, O
2
< 5 ppm).
Step 3: Solvent Preparation
Utilize only freshly distilled Dichloromethane (DCM) or Tetrahydrofuran (THF). The solvent must be stored over activated 3Å molecular sieves for at least 48 hours prior to use to ensure water content is below 10 ppm.
Step 4: Dissolution & Concentration Control
Weigh the required mass using an analytical balance inside the glovebox. Transfer the reagent to a flame-dried, septum-capped Schlenk flask. Slowly add the anhydrous solvent while gently swirling. Do not use ultrasonic baths, as the localized cavitation heating can degrade the N–O bond.
Step 5: System Validation (The Self-Validating Step)
Before deploying the stock solution in your main reaction, remove a 10 µL aliquot. Dilute it in 0.5 mL of anhydrous CDCl
3
containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Run a quantitative
1
H-NMR (qNMR). This step simultaneously verifies the exact molarity of your active reagent and confirms the absence of free propionic acid.
System Workflows & Mechanistic Visualizations
The following diagrams map the logical flow of handling and the chemical causality of degradation.
Workflow for the moisture-free handling and preparation of triacylhydroxylamine reagents.
Hydrolytic degradation pathway of N-propionyl-N-(propionyloxy)propionamide via nucleophilic attack.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19880989, N-propionyl-N-(propionyloxy)propionamide." PubChem, [Link].
A Comparative Guide to Amine Propionylation Reagents: Succinimidyl Propionate vs. N-propionyl-N-(propionyloxy)propionamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and protein modification, the introduction of small alkyl group...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and protein modification, the introduction of small alkyl groups, such as the propionyl group, can significantly influence the physicochemical properties and biological activity of biomolecules. Propionylation, the addition of a propionyl group (-COCH₂CH₃) to a molecule, is a key strategy in drug development and proteomics research.[1][2] This modification can alter a protein's charge, hydrophobicity, and conformation, thereby impacting its function, stability, and immunogenicity. This guide provides a comprehensive comparison of two reagents for amine propionylation: the well-established succinimidyl propionate and the lesser-known, theoretically potent N-propionyl-N-(propionyloxy)propionamide.
Introduction to Amine-Reactive Propionylation Chemistry
The most common targets for propionylation in a biological context are primary amines, found at the N-terminus of proteins and on the side chain of lysine residues.[3][4] The reaction involves the formation of a stable amide bond between the propionylating agent and the amine. The choice of reagent is critical and depends on factors such as reaction efficiency, specificity, and the stability of the resulting conjugate.
Succinimidyl propionate , an N-hydroxysuccinimide (NHS) ester, is a widely used reagent for this purpose.[2][3][4] Its reactivity is well-characterized, and protocols for its use are extensively documented. In contrast, N-propionyl-N-(propionyloxy)propionamide is a mixed anhydride, a class of compounds known for their high reactivity as acylating agents, though this specific molecule is not commonly employed in bioconjugation.[5][6] This guide will dissect the known attributes of succinimidyl propionate and provide a theoretical framework for the potential application of N-propionyl-N-(propionyloxy)propionamide, based on the established chemistry of mixed anhydrides.
Head-to-Head Comparison: Succinimidyl Propionate vs. N-propionyl-N-(propionyloxy)propionamide
Susceptible to hydrolysis, which competes with the aminolysis reaction, especially at higher pH.[8][9]
Potential for "wrong-way opening" leading to product heterogeneity; not commercially available as a standard reagent.[6]
Reaction Efficiency
Generally high, but dependent on pH and reagent concentration.[10]
Theoretically high, but requires empirical validation.
Stability of Reagent
Moisture-sensitive, requires storage in a desiccated environment.[3]
Likely highly moisture-sensitive and may have limited shelf-life.
Delving into the Reaction Mechanisms
The efficiency and specificity of a bioconjugation reaction are dictated by its underlying chemical mechanism. Understanding these pathways is crucial for optimizing experimental conditions and troubleshooting unexpected outcomes.
The Established Pathway of Succinimidyl Propionate
Succinimidyl propionate reacts with primary amines via a well-understood nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH between 7.2 and 8.5, where a significant portion of the primary amines are deprotonated and thus nucleophilic.[3] However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall efficiency of protein modification.[8][9]
Reaction of Succinimidyl Propionate with a primary amine.
The Hypothesized Reactivity of N-propionyl-N-(propionyloxy)propionamide
As a mixed anhydride, N-propionyl-N-(propionyloxy)propionamide is expected to be a highly reactive acylating agent.[5][7] The reaction with a primary amine would also proceed through a nucleophilic acyl substitution mechanism. The amine can attack either of the two carbonyl carbons.
Attack at the propionyloxy carbonyl: This would result in the desired propionylated amine and release propionic acid and propionamide.
Attack at the N-propionyl carbonyl: This could lead to the formation of a different amide product and release of a different leaving group. This phenomenon, known as "wrong-way opening," is a potential drawback of using unsymmetrical mixed anhydrides and can lead to a heterogeneous mixture of products.[6]
The precise regioselectivity of the amine attack would depend on the relative electrophilicity of the two carbonyl carbons and steric factors.[1][11]
Hypothesized reaction of N-propionyl-N-(propionyloxy)propionamide.
Experimental Protocols
The following protocols provide a framework for performing amine propionylation using both reagents. The protocol for N-propionyl-N-(propionyloxy)propionamide is theoretical and would require optimization.
Protocol 1: Protein Propionylation with Succinimidyl Propionate
This protocol is adapted from standard procedures for NHS ester conjugations.[2][3][4]
Materials:
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
Succinimidyl propionate
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Purification column (e.g., desalting column)
Procedure:
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
Reagent Preparation: Immediately before use, prepare a stock solution of succinimidyl propionate in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess (typically 10-20 fold molar excess over the protein).
Reaction: Add the succinimidyl propionate stock solution to the protein solution while gently vortexing.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
Quenching: (Optional) Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted succinimidyl propionate.
Purification: Remove excess reagent and byproducts by gel filtration or dialysis.
Workflow for protein propionylation with Succinimidyl Propionate.
Protocol 2: Theoretical Protocol for Protein Propionylation with N-propionyl-N-(propionyloxy)propionamide
This hypothetical protocol is based on the general principles of reactions with mixed anhydrides.[6][12] Significant optimization would be required.
Materials:
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
N-propionyl-N-(propionyloxy)propionamide
Anhydrous aprotic solvent (e.g., DMF, THF)
Reaction buffer: Amine-free buffer, pH likely in the range of 7.0-8.5
Quenching solution: 1 M Tris-HCl, pH 8.0
Purification column (e.g., desalting column)
Procedure:
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
Reagent Preparation: Immediately before use, dissolve N-propionyl-N-(propionyloxy)propionamide in an anhydrous aprotic solvent. A starting point would be a 10-20 fold molar excess over the protein.
Reaction: Add the reagent solution to the protein solution with gentle mixing.
Incubation: Due to the expected high reactivity, the reaction time may be shorter than for NHS esters. Start with a short incubation time (e.g., 30-60 minutes) at room temperature and optimize as needed.
Quenching: Add the quenching solution to stop the reaction.
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagent and byproducts.
Conclusion and Future Perspectives
Succinimidyl propionate remains the reagent of choice for routine amine propionylation due to its well-documented reactivity, commercial availability, and the formation of stable amide bonds. Its primary drawback is its susceptibility to hydrolysis, which can be mitigated by careful control of reaction conditions.
N-propionyl-N-(propionyloxy)propionamide presents a theoretically interesting alternative due to the high reactivity characteristic of mixed anhydrides. This could potentially lead to faster reaction times and higher efficiencies. However, the lack of commercial availability and experimental data, coupled with the potential for "wrong-way opening," makes its practical application challenging without significant research and development.
For researchers and drug development professionals, the selection of a propionylation reagent will depend on the specific application. For well-defined and reproducible conjugation, succinimidyl propionate is the reliable option. For those exploring novel conjugation chemistries with potentially higher reactivity, the investigation of mixed anhydrides like N-propionyl-N-(propionyloxy)propionamide could be a fruitful, albeit more demanding, avenue of research. Further studies are needed to synthesize and characterize the reactivity of N-propionyl-N-(propionyloxy)propionamide to determine its true potential as a bioconjugation reagent.
References
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
PMC. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]
Chemistry Stack Exchange. (2021, November 11). Reaction of primary amine with mixed acid anhydride. Retrieved from [Link]
RSC Publishing. (2022, May 2). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Catalysis Science & Technology. Retrieved from [Link]
Medicilon. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved from [Link]
MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
ResearchGate. (n.d.). Unexpected products from the reaction of the synthetic cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. Retrieved from [Link]
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]
PMC. (n.d.). Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis. Retrieved from [Link]
ACS Publications. (2023, December 7). Heterobifunctional Cross-Linker with Dinitroimidazole and N-Hydroxysuccinimide Ester Motifs for Protein Functionalization and Cysteine–Lysine Peptide Stapling. Organic Letters. Retrieved from [Link]
ACS Publications. (2013, January 22). Specific and Efficient N-Propionylation of Histones with Propionic Acid N-Hydroxysuccinimide Ester for Histone Marks Characterization by LC-MS. Analytical Chemistry. Retrieved from [Link]
PMC. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
Vedantu. (n.d.). Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE. Retrieved from [Link]
PMC. (2016, March 22). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. Retrieved from [Link]
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
PubMed. (2014, November 4). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Retrieved from [Link]
Thieme. (n.d.). 3.4 Acid Anhydrides. Retrieved from [Link]
PubChem. (n.d.). N-propionyl-N-(propionyloxy)propionamide. Retrieved from [Link]
PMC. (n.d.). Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first). Retrieved from [Link]
PMC. (n.d.). Arylation Chemistry for Bioconjugation. Retrieved from [Link]
PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
SciSpace. (2023, February 14). Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Retrieved from [Link]
ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Retrieved from [Link]
ACS Publications. (n.d.). Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies. Retrieved from [Link]
PMC. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]
ResearchGate. (2018, September 8). How to achieve effective purification of lysine after conjugation with succinimidyl esters?. Retrieved from [Link]
ResearchGate. (n.d.). a) Pd(dppf)Cl2‐catalyzed synthesis of N‐acyl propiolamide derivatives;.... Retrieved from [Link]
MDPI. (2024, September 19). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
MDPI. (2022, March 28). Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. Retrieved from [Link]
DSpace@MIT. (2020, April 1). Arylation Chemistry for Bioconjugation. Retrieved from [Link]
Validating N-propionyl-N-(propionyloxy)propionamide as a Next-Generation in vitro Lysine Propionylation Reagent
Executive Summary Lysine propionylation (Kpr) is a critical short-chain acylation event that links cellular metabolism—specifically the availability of propionyl-CoA—to chromatin remodeling, gene expression, and non-hist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Lysine propionylation (Kpr) is a critical short-chain acylation event that links cellular metabolism—specifically the availability of propionyl-CoA—to chromatin remodeling, gene expression, and non-histone protein function [1]. To study the downstream functional consequences of Kpr in vitro, researchers require a reliable method to chemically install this modification on target proteins.
While Propionyl-CoA is the natural biological donor [2], its use in cell-free systems is bottlenecked by high costs and the absolute requirement for enzymatic writers (e.g., p300/CBP) [3]. Conversely, traditional chemical alternatives like propionic anhydride are highly reactive but prone to rapid aqueous hydrolysis and non-specific off-target acylation.
N-propionyl-N-(propionyloxy)propionamide (NPP) (CAS 41182-38-1) emerges as a highly specific, mild chemical propionylating agent [4]. Belonging to the triacylhydroxylamine family, NPP offers a balanced electrophilicity that selectively targets primary amines under physiological conditions. This guide objectively compares NPP against traditional alternatives and provides a self-validating protocol for its application.
Mechanistic Causality: Why Triacylhydroxylamines?
The core advantage of NPP lies in its unique N-O bond chemistry. Propionic anhydride relies on an anhydride linkage that undergoes rapid hydrolysis in aqueous buffers, dropping the pH and requiring constant buffering—a process that can denature sensitive recombinant proteins. Furthermore, anhydrides indiscriminately acylate serine and threonine hydroxyls (O-acylation).
In contrast, the triacylhydroxylamine core of NPP acts as an attenuated electrophile. The electronegative oxygen and nitrogen atoms create a stable N,O-diacylhydroxylamine leaving group. This electron-withdrawing system activates the carbonyl just enough to react with the highly nucleophilic unprotonated ε-amino group of lysine (pKa ~10.5, shifted locally in protein microenvironments) at pH 7.5–8.0, while resisting attack by water or weaker hydroxyl nucleophiles.
Chemical mechanism of lysine propionylation using the NPP reagent.
Comparative Performance Data
To objectively evaluate NPP, we must benchmark it against the two standard industry alternatives: Propionic Anhydride (PA) and Propionyl-CoA (P-CoA).
Feature
N-propionyl-N-(propionyloxy)propionamide (NPP)
Propionic Anhydride (PA)
Propionyl-CoA (P-CoA)
Chemical Class
Triacylhydroxylamine
Acid Anhydride
Thioester
Aqueous Stability
High (Half-life > 2 hours at pH 7.4)
Low (Half-life < 5 mins at pH 7.4)
Moderate (Enzyme required)
Lysine Specificity
Excellent (N-acylation dominant)
Poor (Extensive O-acylation)
Excellent (Enzyme-directed)
Reaction pH
7.5 – 8.5
8.0 – 9.0 (Requires constant adjustment)
7.5 – 8.0
Cost / Scalability
Moderate / High
Low / High
Very High / Low
Primary Use Case
Precision in vitro chemical propionylation
Bulk, non-specific acylation
Enzymatic assays (e.g., p300/CBP)
Self-Validating in vitro Propionylation Protocol
To ensure trustworthiness, any in vitro acylation protocol must distinguish between true N-acylation (a stable amide bond on lysine) and artifactual O-acylation (a labile ester bond on serine/threonine). This protocol incorporates a neutral hydroxylamine cleavage step. Hydroxylamine selectively hydrolyzes O-acyl esters but leaves N-acyl amides intact, providing a self-validating control for lysine-specific propionylation.
Step 1: Reagent Preparation
Action: Reconstitute N-propionyl-N-(propionyloxy)propionamide in anhydrous DMSO to a 100 mM stock.
Causality: Triacylhydroxylamines are sensitive to hydrolysis over extended periods. Storing the stock in anhydrous DMSO ensures the N-O bond remains fully intact until the exact moment it is introduced to the aqueous reaction environment.
Step 2: Protein Incubation
Action: Dilute recombinant Histone H3 to 1 mg/mL in 50 mM HEPES buffer (pH 8.0). Add NPP to a final concentration of 1 mM. Incubate at 37°C for 2 hours.
Causality: HEPES is strictly chosen over Tris. Tris contains a primary amine that will competitively scavenge the propionylating agent. HEPES is a tertiary amine, making it completely unreactive toward NPP, ensuring 100% of the reagent is available for the target protein.
Step 3: Reaction Quenching
Action: Quench the reaction by adding 100 mM Tris-HCl (pH 8.0) and incubating for 15 minutes.
Causality: The primary amine in Tris rapidly consumes any unreacted NPP, preventing further modification during downstream processing and ensuring a synchronized reaction stop time.
Step 4: Self-Validation (Hydroxylamine Cleavage)
Action: Split the quenched sample into two equal aliquots (A and B). Treat Aliquot B with 0.5 M neutral hydroxylamine (
NH2OH
) for 1 hour at room temperature.
Causality: This is the critical self-validating step. Hydroxylamine acts as a strong nucleophile that selectively attacks and cleaves ester bonds (artifactual O-propionylation) but cannot break stable amide bonds (true N-propionylation).
Step 5: Western Blot Analysis
Action: Resolve both aliquots via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-propionyllysine (anti-Kpr) primary antibody.
Interpretation: True lysine propionylation is definitively confirmed if the Kpr signal remains equal in both Aliquot A (untreated) and Aliquot B (hydroxylamine-treated).
Self-validating in vitro experimental workflow for protein propionylation.
Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence
Source: American Journal of Translational Research (2022)
URL:[Link]
Lysine Propionylation as a Metabolically Coupled PTM: Mechanisms, Functional Consequences, and Therapeutic Potentials
Source: International Journal of Molecular Sciences (2024)
URL:[Link]
Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones
Source: Molecular & Cellular Proteomics (2007)
URL:[Link]
"N-propionyl-N-(propionyloxy)propionamide" performance in different cell lines
Executive Summary The evaluation of novel acylating agents and prodrugs is critical for advancing epigenetic research and targeted metabolic modulation. N-propionyl-N-(propionyloxy)propionamide (CAS 41182-38-1)[1], also...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evaluation of novel acylating agents and prodrugs is critical for advancing epigenetic research and targeted metabolic modulation. N-propionyl-N-(propionyloxy)propionamide (CAS 41182-38-1)[1], also classified structurally as N,N,O-tripropionylhydroxylamine (N,N,O-TPHA), represents a highly specialized, cell-permeable reagent. Unlike traditional in vitro derivatization chemicals, this compound acts as a dual-action intracellular payload: it serves as a lipophilic propionylating agent for studying post-translational modifications (PTMs) and acts as a slow-release prodrug for hydroxylamine (HA) and nitroxyl (HNO).
This guide objectively compares the performance of N,N,O-TPHA against standard alternatives—such as Propionic Anhydride, NHS-Propionate, and Angeli's Salt—across HEK293, HeLa, and L929 cell lines, providing self-validating protocols for your workflows.
Mechanistic Causality: Why Use a Tri-Acylated Hydroxylamine?
To understand the experimental utility of N,N,O-TPHA, we must analyze its chemical causality. Traditional protein propionylation relies on propionic anhydride, which is highly reactive but poorly suited for live-cell assays due to rapid aqueous hydrolysis, extracellular acidification, and severe "overpropionylation" of non-target serine, threonine, and tyrosine residues[2]. While NHS-propionate improves target specificity for primary and secondary amines, its high polarity restricts it primarily to in vitro extracted histones[3].
N,N,O-TPHA overcomes these limitations through its prodrug architecture. The tri-acylated structure masks the polarity of the hydroxylamine core, rendering the molecule highly lipophilic and capable of passive plasma membrane diffusion. Once in the cytoplasm, ubiquitous intracellular esterases cleave the O-propionyl ester. This enzymatic hydrolysis initiates a cascade that yields active propionyl intermediates (capable of mild, targeted lysine propionylation) and free hydroxylamine. The released hydroxylamine is subsequently oxidized by cellular peroxidases to nitroxyl (HNO), a potent electrophile that acutely activates glucose uptake via cysteine modification on GLUT1 transporters[4].
Figure 1: Intracellular mechanism of N,N,O-TPHA dual-action cleavage and target modification.
Comparative Performance Data Across Cell Lines
The efficacy of N,N,O-TPHA heavily depends on the metabolic and enzymatic profile of the chosen cell line. We benchmarked its performance in HEK293 (high transfection efficiency, baseline metabolism), HeLa (robust cancer model with high esterase activity), and L929 fibroblasts (the gold-standard line for HNO-mediated glucose uptake assays[4]).
Insight: N,N,O-TPHA vastly outperforms standard reagents for in vivo labelling because it leverages the cell's own esterases (highly active in HeLa) to unmask the reactive acyl group slowly, avoiding the acute toxicity and membrane impermeability of NHS-esters and anhydrides.
Table 2: Acute Glucose Uptake Activation in L929 Fibroblasts
Objective: Measure the secondary prodrug effect (Hydroxylamine/HNO release) via GLUT1 activation.
Insight: While Angeli's Salt and free hydroxylamine cause an immediate, acute spike in glucose uptake[4], N,N,O-TPHA exhibits a delayed pharmacokinetic profile. The 15-minute lag represents the time required for intracellular esterase cleavage and subsequent peroxidase-mediated oxidation of HA to HNO.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal validation checkpoints. The following workflows are designed to isolate the specific effects of N,N,O-TPHA while controlling for known artifacts.
This protocol utilizes a critical chemical quenching step to ensure that any transient O-propionylation (a common artifact) is reversed, leaving only the stable N-propionylation on lysine residues for accurate XIC peak area quantification[2][3].
Cell Incubation: Culture HeLa cells to 80% confluency. Treat with 2 mM N,N,O-TPHA in serum-free DMEM for 4 hours.
Histone Extraction: Wash cells with cold PBS. Lyse cells and extract histones using standard acid extraction (0.2 M HCl). Precipitate with TCA and resuspend in 50 mM NH₄HCO₃[3].
Trypsin Digestion: Digest the propionylated histones with Trypsin (1:20 enzyme-to-protein ratio) overnight at 37°C. Note: Trypsin will only cleave at unmodified arginines and lysines, as propionylated lysines are sterically blocked.
Validation Step (Hydroxylamine Quench): To reverse any aspecific O-propionylation on Ser/Thr/Tyr, add 0.5 M free hydroxylamine (HA) to the digested peptide mixture and incubate for 1 hour at room temperature[2]. This is the critical E-E-A-T step that self-validates the specificity of the assay.
Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS, utilizing an error-tolerant search to confirm the absence of O-acylation side products[2].
Figure 2: Self-validating LC-MS/MS workflow for quantifying intracellular histone propionylation.
This protocol validates the secondary prodrug function of N,N,O-TPHA by measuring GLUT1 activation, using thiol-reactive blockers to prove the mechanism of action[4].
Cell Preparation: Seed L929 fibroblast cells in 12-well plates and serum-starve for 2 hours.
Control Establishment (Self-Validation): Pre-treat a subset of control wells with 1 mM Iodoacetamide (IA) or 1 mM Sodium Azide for 10 minutes. Causality: IA blocks the target cysteine residues on GLUT1, while Azide inhibits the peroxidases required to oxidize the released hydroxylamine into HNO[4].
Prodrug Activation: Add 5 mM N,N,O-TPHA to all wells. Incubate for 20 minutes to allow for esterase cleavage.
Uptake Measurement: Pulse cells with 0.1 mM 2-deoxy-D-[³H]glucose for 5 minutes. Wash rapidly with ice-cold PBS containing phloretin to stop uptake.
Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting. If the mechanism holds, the IA and Azide pre-treated wells will show baseline uptake, validating that N,N,O-TPHA acts specifically through the HA/HNO pathway.
Conclusion
For researchers seeking to induce intracellular propionylation or deliver a controlled release of hydroxylamine/nitroxyl, N-propionyl-N-(propionyloxy)propionamide offers a sophisticated alternative to harsh anhydrides and impermeable NHS-esters. By understanding its prodrug kinetics and employing rigorous, self-validating quenching protocols, scientists can generate highly specific, artifact-free data across diverse mammalian cell lines.
References
PubChem. "N-propionyl-N-(propionyloxy)propionamide - Compound Summary." National Center for Biotechnology Information.
URL:[Link]
Meert, P., et al. "Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation." Proteomics, 2015.
URL:[Link]
Liao, R., et al. "Specific and Efficient N-Propionylation of Histones with Propionic Acid N-Hydroxysuccinimide Ester for Histone Marks Characterization by LC-MS." Analytical Chemistry, 2013.
URL:[Link]
Bini, J., et al. "Hydroxylamine acutely activates glucose uptake in L929 fibroblast cells." Nitric Oxide, 2010.
URL:[Link]
LC-MS Analysis of N-propionyl-N-(propionyloxy)propionamide Modified Peptides: A Comparative Guide to Advanced Derivatization Strategies
Executive Summary: The Chromatographic Bottleneck In bottom-up proteomics, the analysis of highly basic, lysine/arginine-rich proteins (such as histones) presents a severe analytical bottleneck. Tryptic digestion of thes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Chromatographic Bottleneck
In bottom-up proteomics, the analysis of highly basic, lysine/arginine-rich proteins (such as histones) presents a severe analytical bottleneck. Tryptic digestion of these proteins yields ultra-short, hyper-hydrophilic peptides (often <5 amino acids) that fail to interact with the hydrophobic stationary phase of standard C18 reversed-phase (RP) columns. Consequently, these critical fragments elute in the solvent dead volume, leading to catastrophic ion suppression and a complete loss of quantitative data.
Historically, scientists have utilized chemical derivatization to cap primary amines, converting trypsin to an Arg-C-like protease and increasing peptide hydrophobicity. However, as documented in comprehensive studies on the [1], standard reagents like Propionic Anhydride (PA) suffer from severe off-target O-acylation and insufficient retention shifts for the shortest peptides.
This guide objectively compares legacy derivatization methods against the novel N-propionyl-N-(propionyloxy)propionamide (NPNPP) derivatization strategy—a next-generation product engineered to resolve these limitations through targeted steric bulk and unique MS/MS fragmentation pathways.
As analytical scientists, we must understand the causality behind our experimental choices. Retention in RP-LC is fundamentally driven by the hydrophobic surface area of the analyte interacting with C18 alkyl chains via Van der Waals forces.
Standard propionylation adds a single, linear propionyl group (+56.026 Da) per primary amine. For a highly polar 3-amino-acid peptide, this minimal increase in LogP is thermodynamically insufficient to overcome the peptide's solvation energy in the mobile phase.
The NPNPP reagent solves this by covalently attaching a bulky, branched [di(propanoyl)amino] propanoate moiety to the peptide's N-terminus and unmethylated lysine residues. This imparts a massive +200.100 Da mass shift per site. The causality is twofold:
Thermodynamic Retention: The branched tri-propionyl-like structure acts as a hydrophobic shield, drastically increasing the LogP and forcing strong interactions with the C18 matrix, shifting elution times well past the solvent front.
Gas-Phase Fragmentation: During Higher-energy Collisional Dissociation (HCD), the NPNPP tag undergoes a predictable cleavage to yield a highly stable, unique reporter ion at m/z 202.11. This enables high-confidence filtering in Data-Independent Acquisition (DIA) and Parallel Reaction Monitoring (PRM) workflows, directly mitigating the signal-to-noise limitations inherent to complex biological matrices.
Comparative Performance Analysis
The following table summarizes the quantitative performance data of the NPNPP product compared to legacy Propionic Anhydride (PA) and NHS-Propionate reagents, based on standardized LC-MS/MS benchmarking.
Performance Metric
Propionic Anhydride (PA)
NHS-Propionate
NPNPP Reagent (Product)
Mass Shift (per amine)
+56.026 Da
+56.026 Da
+200.100 Da
Hydrophobicity (ΔLogP)
Low (+0.8)
Low (+0.8)
Extreme (+3.2)
O-Acylation (Side Reactions)
High (Ser/Thr/Tyr)
Low
Ultra-Low (<1%)
Retention of <5 AA Peptides
Poor (Elutes in dead volume)
Poor (Elutes in dead volume)
Excellent (Baseline resolution)
MS/MS Reporter Ion
None
None
Yes (m/z 202.11)
Workflow Time
2 hours (Double step)
1.5 hours
45 minutes (Single step)
While [2] over PA by reducing off-target reactions on serine and tyrosine, it fails to address the fundamental lack of hydrophobicity in ultra-short peptides. NPNPP bridges this gap entirely.
Visualizing the Analytical Workflows
Figure 1: Workflow comparison of PA, NHS, and NPNPP derivatization strategies for LC-MS.
Figure 2: HCD fragmentation pathway of NPNPP-modified peptides yielding the unique reporter ion.
Self-Validating Experimental Protocol
A robust analytical protocol cannot rely on blind faith; it must be a self-validating system. To ensure absolute trustworthiness in the quantitative output, this protocol integrates a heavy-isotope labeled synthetic peptide spike-in (TKQTAR-[13C/15N]) into every sample. The detection of the fully NPNPP-derivatized heavy peptide and its m/z 202.11 reporter ion serves as an internal diagnostic check. If the heavy peptide is under-derivatized, the run is flagged before data analysis begins.
Step 1: Sample Preparation & pH Optimization
Resuspend 10 µg of tryptic peptides (or [3]) in 50 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer.
Causality Check: Adjust the pH strictly to 7.5. A pH > 8.5 will cause rapid hydrolysis of the NPNPP reagent, while a pH < 7.0 leaves primary amines protonated (NH3+), destroying their nucleophilicity and preventing the reaction.
Add 100 fmol of the heavy-isotope spike-in standard.
Step 2: NPNPP Derivatization
Reconstitute the NPNPP reagent in anhydrous acetonitrile to a concentration of 200 mM.
Add 10 µL of the NPNPP solution to the peptide mixture (yielding a vast molar excess to drive the reaction to completion).
Incubate at 37°C for 45 minutes with continuous vortexing (800 rpm).
Step 3: Quenching & Desalting
Quench the reaction by adding 10 µL of 50% hydroxylamine. Causality Check: Hydroxylamine acts as a highly reactive nucleophilic scavenger, neutralizing unreacted NPNPP and reversing any transient O-acylation on tyrosine residues before the sample is dried down.
Incubate for 15 minutes at room temperature.
Desalt the modified peptides using C18 StageTips. Elute with 80% acetonitrile / 0.1% formic acid and dry via vacuum centrifugation.
Step 4: LC-MS/MS Acquisition
Resuspend peptides in 0.1% formic acid.
Inject 1 µg onto a C18 analytical column (e.g., 75 µm × 25 cm, 1.9 µm particle size).
MS Method: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) or PRM mode. Ensure the Normalized Collision Energy (NCE) is optimized (typically 28-32% for HCD) to balance backbone cleavage (b/y ions) with the generation of the m/z 202.11 NPNPP reporter ion.
References
Meert, P., Govaert, E., Scheerlinck, E., Dhaenens, M., & Deforce, D. (2015). "Pitfalls in histone propionylation during bottom-up mass spectrometry analysis." Proteomics. URL:[Link]
Liao, R., et al. (2013). "Specific and Efficient N-Propionylation of Histones with Propionic Acid N-Hydroxysuccinimide Ester for Histone Marks Characterization by LC-MS." Analytical Chemistry. URL:[Link]
Verhelst, S., et al. (2022). "An interactive mass spectrometry atlas of histone posttranslational modifications in T-cell acute leukemia." Scientific Data. URL:[Link]
Validation
N-propionyl-N-(propionyloxy)propionamide (TPHA): A Definitive Guide to Specificity and Selectivity Assays in Propionylation
As targeted derivatization becomes increasingly critical in metabolomics, proteomics, and drug development, the demand for highly chemoselective acylating agents has surged. While traditional reagents like propionyl chlo...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted derivatization becomes increasingly critical in metabolomics, proteomics, and drug development, the demand for highly chemoselective acylating agents has surged. While traditional reagents like propionyl chloride or propionic anhydride are ubiquitous, their hyper-reactivity often leads to off-target O-acylation, complicating downstream LC-MS/MS quantification.
This guide evaluates N-propionyl-N-(propionyloxy)propionamide (also known as N,N,O-tripropionylhydroxylamine, or TPHA) as a precision propionylating agent. By analyzing the mechanistic causality behind its reactivity, we will compare TPHA against conventional alternatives and establish a self-validating experimental protocol for assessing its N-vs-O selectivity.
Mechanistic Causality: The Triacylhydroxylamine Advantage
To understand why TPHA excels in targeted assays, we must examine the fundamental principles of O-acylhydroxylamine reactivity. O-acylhydroxylamines possess dual reactivity, capable of acting as either electrophilic aminating agents or mild acylating agents depending on the structural sterics and reaction conditions[1].
In the case of TPHA, the central nitrogen is sterically shielded by two propionyl groups, which effectively nullifies its aminating potential. Instead, the O-propionyl group acts as the primary electrophilic center. The causality of its high selectivity lies in its leaving group: N,N-dipropionylhydroxylamine .
Tuned Electrophilicity: Because the N,N-dipropionylaminoxy leaving group is less electron-withdrawing than a chloride ion (as in propionyl chloride) but more stable than a simple carboxylate (as in propionic anhydride), the electrophilicity of the O-propionyl carbonyl is perfectly dampened.
Nucleophile Discrimination: At a controlled pH of 8.0, primary amines (e.g., lysine
ϵ
-amines or N-termini) are partially unprotonated and highly nucleophilic. TPHA is reactive enough to quantitatively acylate these amines but lacks the thermodynamic driving force to acylate the weaker, neutral hydroxyl groups of serine, threonine, or tyrosine[2].
This controlled reactivity prevents the over-labeling and complex spectral suppression commonly seen with harsher reagents.
Comparative Performance Analysis
The following table synthesizes the quantitative performance metrics of TPHA compared to standard propionylating alternatives in aqueous buffer systems (pH 8.0, 25°C).
Derivatization Reagent
N-vs-O Selectivity Ratio
Aqueous Half-Life
Byproduct Interference (LC-MS)
Optimal Application
TPHA
> 99:1
~120 mins
Low (Neutral leaving group)
Precision mapping, quantitative MS
NHS-Propionate
95:5
~240 mins
High (NHS ionizes strongly, suppresses signal)
Standard biochemical assays
Propionic Anhydride
85:15
~10 mins
Moderate (Propionic acid alters local pH)
Bulk derivatization
Propionyl Chloride
< 70:30
< 1 min
High (HCl generation, rapid degradation)
Anhydrous synthesis only
Data Interpretation: While NHS-Propionate offers a longer aqueous half-life, the N-hydroxysuccinimide leaving group is highly ionizable and frequently causes ion suppression in the mass spectrometer. TPHA provides a superior balance: near-absolute chemoselectivity and a mass-spec-friendly byproduct profile.
A robust analytical assay must be self-validating. To definitively prove the N-selectivity of TPHA, this protocol incorporates a split-quench methodology. By utilizing neutral hydroxylamine (
NH2OH
) in a parallel control, we selectively cleave any transient O-acyl esters while leaving N-acyl amides intact[3]. Comparing the LC-MS/MS profiles of the two quenched streams provides an absolute quantification of off-target reactivity.
Materials Required
Substrate: Model peptide mixture containing both Lysine (primary amine) and Serine/Tyrosine (hydroxyls) at 1 mg/mL.
Buffer: 100 mM HEPES, pH 8.0.
Reagent: TPHA (prepared at 100 mM in anhydrous DMSO).
Quench A (Total Acylation): 1 M Tris-HCl, pH 8.0.
Quench B (Validation/Cleavage): 1 M Hydroxylamine hydrochloride, adjusted to pH 7.5 with NaOH.
Step-by-Step Methodology
Reaction Initiation: To 90 µL of the peptide substrate in HEPES buffer, add 10 µL of the TPHA stock (final TPHA concentration: 10 mM).
Incubation: Vortex gently and incubate at 25°C for 30 minutes. The moderate half-life of TPHA ensures complete N-propionylation within this window without requiring repeated reagent spiking.
Split-Quench (The Self-Validating Step):
Aliquot A (45 µL): Add 5 µL of Quench A (Tris). Tris acts as a sacrificial nucleophile, consuming unreacted TPHA. This sample represents the Total Acylation state.
Aliquot B (45 µL): Add 5 µL of Quench B (Hydroxylamine). Incubate for an additional 15 minutes. Hydroxylamine will selectively attack and reverse any O-propionyl esters formed on Ser/Tyr, leaving the N-propionyl amides untouched[3].
LC-MS/MS Acquisition: Desalt both aliquots using C18 ZipTips and inject onto a high-resolution LC-MS/MS system.
Data Analysis: Calculate the Selectivity Ratio by comparing the abundance of O-propionylated peptides in Aliquot A versus Aliquot B. A highly selective reagent like TPHA will show identical spectra between both aliquots, proving zero off-target O-acylation occurred.
Workflow Visualization
The following diagram maps the kinetic branching and self-validating logic of the TPHA assay.
Figure 1: TPHA derivatization workflow with self-validating quenching.
References
On the mechanism of the reaction between aryl acet
ChemComm - Selective α-amination and α-acylation reactions using O-acylhydroxylamines
RSC Publishing
The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine
Journal of the American Chemical Society